Palmitelaidic acid-d13
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C16H30O2 |
|---|---|
Molecular Weight |
267.49 g/mol |
IUPAC Name |
(E)-11,11,12,12,13,13,14,14,15,15,16,16,16-tridecadeuteriohexadec-9-enoic acid |
InChI |
InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h7-8H,2-6,9-15H2,1H3,(H,17,18)/b8-7+/i1D3,2D2,3D2,4D2,5D2,6D2 |
InChI Key |
SECPZKHBENQXJG-BWLIMJNUSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])/C=C/CCCCCCCC(=O)O |
Canonical SMILES |
CCCCCCC=CCCCCCCCC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Purification of Deuterium-Labeled Palmitelaidic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis and purification of deuterium-labeled Palmitelaidic acid. This isotopically labeled fatty acid is a critical tool for researchers studying lipid metabolism, cellular signaling, and the metabolic fate of dietary trans fatty acids. The inclusion of deuterium atoms allows for sensitive and specific tracing in various biological systems using mass spectrometry-based techniques.
Introduction to Palmitelaidic Acid and Isotopic Labeling
Palmitelaidic acid ((9E)-hexadec-9-enoic acid) is the trans isomer of palmitoleic acid.[1] While its cis-isomer is associated with some beneficial metabolic effects, palmitelaidic acid, as a trans fatty acid, is often linked to adverse health outcomes.[1] Deuterium labeling of palmitelaidic acid provides a powerful method to investigate its absorption, distribution, metabolism, and excretion (ADME) without altering its fundamental chemical properties. The heavier isotope allows for its differentiation from endogenous, unlabeled fatty acids.[2][3]
Synthetic Strategy: A Multi-Step Approach
The synthesis of deuterium-labeled Palmitelaidic acid can be achieved through a convergent strategy involving the preparation of two key deuterated fragments followed by a Wittig reaction to form the trans-double bond, and subsequent deprotection.
Diagram of the Synthetic Workflow
References
- 1. Palmitelaidic Acid | Rupa Health [rupahealth.com]
- 2. Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of the metabolic interconversion of deuterium-labeled fatty acids by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical properties of Palmitelaidic acid-d13
An In-depth Examination of the Physical, Chemical, and Analytical Aspects of a Key Deuterated Internal Standard for Lipidomic Research
Introduction
Palmitelaidic acid-d13 is a deuterated form of palmitelaidic acid, a trans-monounsaturated fatty acid. In the fields of lipidomics, metabolic research, and drug development, stable isotope-labeled internal standards are indispensable for achieving accurate and precise quantification of endogenous molecules by mass spectrometry. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its use as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), and a summary of the known biological context of its non-deuterated counterpart.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are crucial for its proper handling, storage, and application in experimental settings. These properties, along with those of its non-deuterated analog for comparison, are summarized in the tables below.
Table 1: General and Chemical Properties of this compound
| Property | Value |
| Chemical Name | (9E)-hexadecenoic-11,11,12,12,13,13,14,14,15,15,16,16,16-d13 acid |
| Synonyms | C16:1(9E)-d13, 9-trans-Hexadecenoic Acid-d13, FA 16:1-d13 |
| CAS Number | 2692623-91-7[1] |
| Molecular Formula | C₁₆H₁₇D₁₃O₂[1] |
| Molecular Weight | 267.5 g/mol [1] |
| Isotopic Purity | ≥99% deuterated forms (d1-d13)[1] |
| Storage Temperature | -20°C[1] |
| Stability | ≥ 2 years at -20°C[1] |
Table 2: Physical Properties of this compound and Palmitelaidic Acid
| Property | This compound | Palmitelaidic Acid (non-deuterated) |
| Physical State | Liquid | Solid |
| Solubility | A solution in ethanol. Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), and Ethanol (>50 mg/ml)[1] | Soluble in DMSO (Slightly), Methanol (Sparingly) |
| Boiling Point | Not available | 374.4°C (estimate) |
| Melting Point | Not available | Not available |
| Refractive Index | Not available | 1.4501 (589.3 nm 40℃) |
Experimental Protocols: Quantification of Palmitelaidic Acid
This compound is primarily utilized as an internal standard for the precise quantification of palmitelaidic acid in biological samples using mass spectrometry. The following are detailed methodologies for its application in both GC-MS and LC-MS.
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the steps for the extraction, derivatization, and analysis of palmitelaidic acid from biological samples.
1. Sample Preparation and Lipid Extraction:
-
To a known quantity of the biological sample (e.g., 100 µL of plasma, 10 mg of homogenized tissue, or 1x10⁶ cells), add a precise amount of this compound solution in ethanol. The amount of the internal standard should be optimized based on the expected concentration of the analyte in the sample.
-
Perform lipid extraction using a modified Folch method. Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Add 0.5 mL of 0.9% NaCl solution and vortex for another 30 seconds to induce phase separation.
-
Centrifuge the sample at 2000 x g for 5 minutes.
-
Carefully collect the lower organic phase, which contains the lipids, into a clean glass tube.
2. Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Evaporate the solvent from the extracted lipids under a gentle stream of nitrogen.
-
To the dried lipid extract, add 2 mL of 12-14% Boron Trifluoride (BF₃) in methanol.
-
Tightly cap the tube and heat at 60-100°C for 30-60 minutes to facilitate the conversion of fatty acids to their more volatile FAMEs.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 0.5 mL of water, and vortex for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge at 2000 x g for 5 minutes.
-
Transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.
3. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A suitable capillary column for FAMEs analysis (e.g., a DB-23 or similar polar column).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 240°C at a rate of 3°C/minute, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Mode: Selected Ion Monitoring (SIM) for targeted quantification. Monitor characteristic ions for both palmitelaidic acid methyl ester and this compound methyl ester.
-
Data Analysis: The concentration of palmitelaidic acid is determined by creating a calibration curve using known concentrations of a palmitelaidic acid standard and a constant concentration of the this compound internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the analyte concentration.
-
Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol provides a method for the analysis of free fatty acids without the need for derivatization.
1. Sample Preparation and Lipid Extraction:
-
Follow the same lipid extraction procedure as described in the GC-MS protocol (Step 1).
2. LC-MS/MS Analysis:
-
Liquid Chromatograph (LC) Conditions:
-
Column: A C18 reversed-phase column suitable for lipid analysis.
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid or 10 mM ammonium acetate.
-
Gradient: A suitable gradient to separate fatty acids.
-
Flow Rate: A typical analytical flow rate for the column used.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. The precursor-to-product ion transitions for both palmitelaidic acid and this compound should be optimized.
-
Data Analysis: Similar to the GC-MS method, quantification is achieved by using a calibration curve and the ratio of the analyte peak area to the internal standard peak area.
-
Biological Context and Signaling Pathways of Palmitelaidic Acid
While this compound serves as an analytical tool, understanding the biological roles of its non-deuterated counterpart is essential for interpreting the significance of its quantification. Palmitelaidic acid is a trans fatty acid found in dairy products and partially hydrogenated oils. Research on related fatty acids, such as the saturated fatty acid palmitic acid, has shed light on their impact on cellular signaling, particularly in endothelial cells.
Elevated levels of certain fatty acids can contribute to endothelial dysfunction, a key event in the pathogenesis of cardiovascular diseases. The non-deuterated form of Palmitelaidic acid has been shown to decrease nitric oxide (NO) production and levels of soluble E-selectin in human aortic endothelial cells.[1] The signaling pathways involved are complex and can be influenced by the specific fatty acid. For instance, palmitic acid has been shown to induce an inflammatory response in endothelial cells through a Toll-like receptor 4 (TLR4)-mediated pathway, leading to the activation of NF-κB and the production of pro-inflammatory cytokines. This process can involve the generation of reactive oxygen species (ROS) by NADPH oxidase.
References
Palmitelaidic Acid-d13: A Technical Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals
This technical guide provides an in-depth overview of Palmitelaidic acid-d13, a deuterated derivative of palmitelaidic acid. This document outlines its chemical properties, applications as an internal standard in quantitative analysis, and the biological context of its non-deuterated analog, with a focus on relevant signaling pathways and experimental methodologies.
Core Chemical and Physical Data
This compound is the deuterium-labeled form of palmitelaidic acid, the trans-isomer of palmitoleic acid. Its isotopic labeling makes it an invaluable tool for mass spectrometry-based quantification.
| Property | Value |
| CAS Number | 2692623-91-7[1][2] |
| Molecular Formula | C₁₆H₁₇D₁₃O₂[1][2] |
| Molecular Weight | 267.5 g/mol [1][3] |
| Synonyms | C16:1(9E)-d13, 9-trans-Hexadecenoic Acid-d13, FA 16:1-d13[1] |
| Purity | Typically ≥98-99% deuterated forms[1][2] |
| Physical State | Liquid or solution in ethanol[1][2] |
Applications in Quantitative Analysis
This compound serves as an ideal internal standard for the accurate quantification of its unlabeled counterpart, palmitelaidic acid, in various biological matrices using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1] The principle of stable isotope dilution mass spectrometry relies on the addition of a known amount of the deuterated standard to a sample at the beginning of the preparation process.[2] Because the deuterated standard is chemically identical to the analyte, it accounts for sample loss during extraction, derivatization, and analysis, thereby improving the accuracy and precision of the measurement.[2][3]
General Experimental Protocol for Fatty Acid Quantification using a Deuterated Internal Standard
The following protocol outlines a general workflow for the quantification of fatty acids in biological samples such as plasma, tissues, or cell cultures.
1. Sample Preparation and Lipid Extraction:
- Homogenize the biological sample (e.g., plasma, tissue) in a suitable buffer.[2]
- Add a known quantity of this compound (and other relevant deuterated standards) to the homogenate.[2][4]
- Perform lipid extraction using a solvent system, such as a chloroform:methanol mixture.[1] Centrifuge to separate the phases and collect the organic layer containing the lipids.[1]
2. Saponification:
- Dry the lipid extract under a stream of nitrogen.
- Reconstitute the extract in a methanolic potassium hydroxide (KOH) solution and incubate to hydrolyze ester bonds, releasing free fatty acids.[2]
3. Derivatization:
- Neutralize the solution with an acid (e.g., hydrochloric acid) and extract the free fatty acids with a nonpolar solvent like hexane.[2]
- Evaporate the solvent.
- To enhance volatility for GC-MS or improve ionization for LC-MS, derivatize the fatty acids. Common methods include:
- For GC-MS: Conversion to fatty acid methyl esters (FAMEs) using reagents like boron trifluoride (BF3) in methanol.[1]
- For LC-MS: Esterification with reagents like 2-picolylamine.[2]
4. Instrumental Analysis (LC-MS/MS):
- Chromatography: Separate the derivatized fatty acids using a reverse-phase C18 column.[2]
- Mass Spectrometry: Operate a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode to monitor specific precursor-to-product ion transitions for both the endogenous fatty acid and the deuterated internal standard.[2]
5. Quantification:
Construct a calibration curve using known concentrations of unlabeled fatty acid standards and a constant concentration of the deuterated internal standard.
Determine the concentration of the endogenous fatty acid in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[1][2]
Workflow for fatty acid quantification using a deuterated standard. Biological Context and Associated Signaling Pathways
Palmitelaidic acid is the trans isomer of palmitoleic acid, an omega-7 monounsaturated fatty acid. It is found in dairy products and partially hydrogenated vegetable oils. Research into the biological effects of fatty acids often focuses on their roles in inflammation, metabolic regulation, and cardiovascular health. While specific research on Palmitelaidic acid is less abundant than for its cis isomer or for saturated fatty acids like palmitic acid, its relationship to these compounds provides a basis for understanding its potential biological activities.
Endothelial Inflammation and Nitric Oxide Signaling
Elevated levels of certain free fatty acids are associated with endothelial dysfunction, a key event in the development of atherosclerosis. This dysfunction is often characterized by an inflammatory response and impaired nitric oxide (NO) production. Palmitic acid, the saturated analog, has been shown to induce inflammatory responses in endothelial cells, in part through the activation of the NF-κB signaling pathway.
The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is held in the cytoplasm. Pro-inflammatory stimuli can lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα, targeting it for degradation. This releases NF-κB, allowing it to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines (e.g., IL-6, IL-8) and adhesion molecules (e.g., ICAM-1). Palmitoleic acid, in contrast, has demonstrated anti-inflammatory effects by downregulating the expression of these genes and inhibiting NF-κB.
Nitric oxide is a critical signaling molecule in the vasculature, primarily produced by endothelial nitric oxide synthase (eNOS). NO promotes vasodilation and has anti-inflammatory and anti-thrombotic properties. Some studies have shown that palmitic acid can affect NOS activity.[5] For instance, palmitate has been observed to increase the expression of both eNOS and inducible nitric oxide synthase (iNOS) in cardiomyocytes.[5] The net effect on endothelial health depends on the balance of NO production and oxidative stress.
Metabolic Signaling Pathways
Fatty acids are also key regulators of metabolic pathways, particularly insulin signaling. Palmitic acid has been shown to induce insulin resistance by interfering with the PI3K/Akt signaling pathway, a central cascade in glucose metabolism and cell survival.[6] In contrast, palmitoleic acid has been described as a "lipokine"—a lipid hormone—that can improve insulin sensitivity in muscle and liver.[7] It is thought to exert some of its beneficial effects through the activation of AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor alpha (PPARα).[7]
Conclusion
This compound is an essential tool for researchers in lipidomics, metabolic disease, and drug development. Its utility as an internal standard enables precise and accurate quantification of palmitelaidic acid, facilitating studies into the roles of trans fatty acids in biological systems. Understanding the broader context of fatty acid signaling, particularly in inflammation and metabolism, is crucial for interpreting these quantitative results and advancing our knowledge of diet-related diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lipidmaps.org [lipidmaps.org]
- 4. lipidmaps.org [lipidmaps.org]
- 5. Palmitate increases nitric oxide synthase activity that is involved in palmitate-induced cell death in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Palmitic acid is an intracellular signaling molecule involved in disease development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer [mdpi.com]
The Biological Significance of Trans-Palmitoleic Acid: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Trans-palmitoleic acid (TPA), a naturally occurring monounsaturated fatty acid found predominantly in dairy products and ruminant fats, has emerged as a molecule of significant interest in metabolic research. Epidemiological and preclinical studies have linked circulating TPA levels to a favorable metabolic profile, including improved insulin sensitivity, a healthier lipid profile, and a reduced risk of type 2 diabetes. This technical guide provides an in-depth overview of the biological significance of TPA, focusing on its mechanisms of action, quantitative effects on key metabolic and inflammatory biomarkers, and detailed experimental methodologies. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of trans-palmitoleic acid.
Introduction
Trans-palmitoleic acid (TPA), or trans-16:1n-7, is a positional and geometric isomer of the more commonly known cis-palmitoleic acid. Unlike industrially produced trans fats, which have been linked to adverse cardiovascular outcomes, TPA is a naturally occurring trans fatty acid produced by ruminant animals.[1] Its primary dietary sources are full-fat dairy products and the meat of ruminants.[1] Circulating levels of TPA are considered a reliable biomarker for the consumption of these foods.[2]
Emerging evidence suggests that TPA may act as a signaling molecule with beneficial effects on metabolic health.[3] This has led to a growing interest in its potential as a nutraceutical or a lead compound for the development of novel therapeutics for metabolic disorders. This guide will synthesize the current scientific knowledge on TPA, with a focus on its molecular mechanisms and the experimental approaches used to elucidate its biological functions.
Quantitative Effects on Metabolic and Inflammatory Biomarkers
Observational studies, most notably the Cardiovascular Health Study, have demonstrated a strong association between higher circulating levels of TPA and a more favorable metabolic profile.[2][4][5] The key quantitative findings from this and other relevant studies are summarized in the tables below.
Table 1: Association of Circulating Trans-Palmitoleic Acid with Metabolic Risk Factors
| Metabolic Marker | Association with Higher TPA Levels | Quantitative Effect (across quintiles) | p-value | Citation(s) |
| Lipid Profile | ||||
| Triglycerides | Lower | -19.0% | <0.001 | [2][4] |
| HDL Cholesterol | Higher | +1.9% | 0.043 | [2][4] |
| Total Cholesterol:HDL Ratio | Lower | -4.7% | <0.001 | [2][4] |
| Inflammation | ||||
| C-Reactive Protein (CRP) | Lower | -13.8% | 0.050 | [2][4] |
| Insulin Sensitivity | ||||
| Insulin Resistance (HOMA-IR) | Lower | -16.7% | <0.001 | [2][4] |
| Fasting Insulin | Lower | -13.3% | <0.001 | [2] |
| Adiposity | ||||
| Body Mass Index (BMI) | Slightly Lower | -1.8% | 0.058 | [2][4] |
| Waist Circumference | Slightly Lower | -1.8% | 0.009 | [2][4] |
Table 2: Association of Circulating Trans-Palmitoleic Acid with Incident Type 2 Diabetes
| Quintile of TPA Levels | Hazard Ratio (95% CI) vs. Quintile 1 | p-value for trend | Citation(s) |
| Quintile 4 | 0.41 (0.27–0.64) | <0.001 | [2][4] |
| Quintile 5 | 0.38 (0.24–0.62) | <0.001 | [2][4] |
Molecular Mechanisms of Action
The beneficial metabolic effects of TPA are attributed to its ability to modulate several key signaling pathways. The primary mechanisms identified to date involve the activation of G protein-coupled receptors (GPCRs), Peroxisome Proliferator-Activated Receptor Alpha (PPARα), and Sirtuin 1 (SIRT1).
G Protein-Coupled Receptor (GPCR) Signaling
TPA has been shown to act as a ligand for several GPCRs, including GPR40, GPR55, GPR119, and GPR120, which are expressed in pancreatic β-cells and other metabolically active tissues.[6][7] Activation of these receptors by TPA can stimulate glucose-stimulated insulin secretion (GSIS).[6][8]
Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation
In hepatocytes, TPA has been shown to activate PPARα, a nuclear receptor that plays a critical role in the regulation of lipid metabolism.[9] Activation of PPARα leads to the upregulation of genes involved in fatty acid oxidation, thereby promoting the breakdown of fats and reducing lipid accumulation.[9]
Sirtuin 1 (SIRT1) Activation
TPA has also been demonstrated to increase the expression and activity of SIRT1, a NAD+-dependent deacetylase that is a key regulator of cellular metabolism and stress responses.[9] By activating SIRT1, TPA can influence a variety of downstream targets to improve metabolic function.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of TPA's biological effects.
In Vitro Studies with HepG2 and HEK293T Cells
These protocols are based on studies investigating the effects of TPA on hepatocyte lipid metabolism and gene expression.[9]
-
Cell Lines: Human hepatocellular carcinoma (HepG2) cells and Human Embryonic Kidney (HEK293T) cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Fatty Acid Preparation:
-
Dissolve trans-palmitoleic acid (Sigma-Aldrich) in 50% ethanol at 54°C.
-
Conjugate the TPA solution with 1% fatty acid-free Bovine Serum Albumin (BSA) in DMEM by incubating at 37°C for 2 hours with shaking.
-
Filter the TPA-BSA conjugate before adding to cultured cells.
-
A vehicle control of 1% BSA in DMEM with the corresponding amount of ethanol should be used.
-
-
Treatment: Treat cells with various concentrations of TPA (e.g., 0.1 mM to 1.5 mM) for specified durations (e.g., 24 or 48 hours).
-
Method: Use a commercial enzymatic triglyceride quantification kit.
-
Procedure:
-
After treatment, wash cells with Phosphate Buffered Saline (PBS).
-
Lyse the cells according to the kit manufacturer's protocol.
-
Measure the triglyceride concentration in the cell lysates using a colorimetric or fluorometric assay as per the kit's instructions.
-
-
Target Gene: Sirtuin 1 (SIRT1).
-
Procedure:
-
Extract total RNA from treated and control cells using a suitable RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform real-time PCR using SYBR Green chemistry and primers specific for the SIRT1 gene.
-
Normalize the expression of the target gene to a housekeeping gene (e.g., GAPDH).
-
-
Cell Line: HEK293T cells (due to higher endogenous PPARα expression compared to HepG2).
-
Method: Transient transfection with a PPARα response element (PPRE)-driven luciferase reporter vector.
-
Procedure:
-
Co-transfect HEK293T cells with a PPRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).
-
After transfection, treat the cells with TPA or vehicle control.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Calculate the relative luciferase activity as a measure of PPARα transcriptional activity.
-
Animal Studies: TPA Supplementation in a Mouse Model of Metabolic Syndrome
This protocol is based on a study investigating the nutritional impact of TPA on metabolic syndrome in mice.[10]
-
Animal Model: C57BL/6N mice.
-
Induction of Metabolic Syndrome: Feed mice a high-fat, high-sucrose diet for a specified period (e.g., 7 weeks).
-
TPA Supplementation:
-
Chemically synthesize TPA from its cis isomer and purify by Flash HPLC.
-
Incorporate the purified TPA into the high-fat, high-sucrose diet at a specific percentage of total energy (e.g., 4%).
-
Include a control group receiving the high-fat, high-sucrose diet without TPA and a negative control group on a standard chow diet.
-
-
Tissues: Collect liver, red blood cells, muscle, and adipose tissue (visceral and subcutaneous).
-
Analysis:
-
Measure body weight, adipose tissue weights, and adipocyte size.
-
Determine free fatty acid levels in plasma.
-
Analyze the fatty acid composition of the collected tissues using gas chromatography-mass spectrometry (GC-MS) to confirm the incorporation of TPA and its metabolites.
-
Quantification of Trans-Palmitoleic Acid in Biological Samples
This protocol provides a general workflow for the quantification of TPA in plasma or tissue samples using GC-MS.
Conclusion and Future Directions
Trans-palmitoleic acid is a naturally occurring fatty acid with compelling evidence supporting its beneficial role in metabolic health. Its mechanisms of action, involving the activation of key signaling pathways that regulate insulin secretion, lipid metabolism, and inflammation, make it a promising candidate for further investigation as a therapeutic agent. The quantitative data from observational studies are encouraging, but further randomized controlled trials are needed to establish a causal relationship and determine optimal dosages.
For drug development professionals, TPA and its signaling pathways represent novel targets for the development of therapeutics for type 2 diabetes, non-alcoholic fatty liver disease, and other metabolic disorders. The experimental protocols detailed in this guide provide a foundation for preclinical and clinical research aimed at further elucidating the biological significance of this intriguing fatty acid. Future research should focus on conducting more robust clinical trials, further dissecting the downstream signaling cascades, and exploring the potential synergistic effects of TPA with other dietary components or therapeutic agents.
References
- 1. Forkhead box protein O1 - Wikipedia [en.wikipedia.org]
- 2. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Sirt1 and the Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. origene.com [origene.com]
- 7. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. digitalcommons.usf.edu [digitalcommons.usf.edu]
- 10. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
The Ubiquitous Presence of Palmitelaidic Acid in the Human Diet: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Palmitelaidic acid, a trans-monounsaturated fatty acid, is a natural and industrially produced component of the human diet. While often overshadowed by its cis-isomer, palmitoleic acid, and other more prominent trans fatty acids, understanding the distribution and concentration of palmitelaidic acid in various foodstuffs is crucial for assessing its physiological and pathological roles. This technical guide provides an in-depth overview of the natural occurrence of palmitelaidic acid in foods, detailed experimental protocols for its quantification, and an exploration of its known signaling pathways.
Natural Occurrence of Palmitelaidic Acid in Foods
Palmitelaidic acid (trans-9-hexadecenoic acid) is found in a variety of food products, primarily originating from two main sources: bacterial biohydrogenation in the rumen of ruminant animals and industrial partial hydrogenation of vegetable oils. As a result, it is present in dairy products, meat from ruminant animals, and a wide array of processed foods.
The following table summarizes the quantitative data available on the concentration of palmitelaidic acid in various food items. It is important to note that the concentration of this fatty acid can vary significantly based on factors such as animal feed, processing methods, and specific product formulations.
| Food Category | Food Item | Palmitelaidic Acid Concentration | Source |
| Dairy Products | Cow's Milk | 54 mg/100g of total fatty acids | [1] |
| Goat's Milk | 41 mg/100g of total fatty acids | [1] | |
| Ewe's Milk | 80 mg/100g of total fatty acids | [1] | |
| Retail Cow's Milk | 0.13% of total fatty acids | [1] | |
| Butter | ~0.1-0.2% of total fatty acids | ||
| Cheese (general) | Predominant trans-16:1 isomer in goat and ewe milk cheeses | [2] | |
| Ruminant Meats | Beef | Present in fat | [3] |
| Lamb | Present in fat | ||
| Processed Foods | Partially Hydrogenated Vegetable Oils | Major dietary source | [2] |
| Margarine & Shortening | Present, content varies |
Experimental Protocols for Quantification of Palmitelaidic Acid
The accurate quantification of palmitelaidic acid in complex food matrices requires a robust analytical methodology. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the separation and identification of fatty acid isomers, including palmitelaidic acid. The following is a detailed protocol for the analysis of palmitelaidic acid in various food samples.
I. Lipid Extraction
The initial step involves the extraction of total lipids from the food matrix. The choice of method depends on the nature of the sample.
-
For Dairy and Other Liquid/Semi-solid Samples (Folch Method):
-
Homogenize a known weight of the sample.
-
Add a 2:1 (v/v) mixture of chloroform and methanol to the homogenized sample.
-
Agitate the mixture thoroughly to ensure complete lipid extraction.
-
Add a saline solution to induce phase separation.
-
Collect the lower chloroform layer containing the lipids.
-
Evaporate the solvent under a stream of nitrogen to obtain the lipid extract.
-
-
For Meat Samples:
-
Freeze-dry the meat sample to remove water.
-
Grind the dried sample into a fine powder.
-
Perform lipid extraction using a Soxhlet apparatus with a suitable solvent like hexane or a chloroform/methanol mixture.
-
Evaporate the solvent to yield the lipid extract.
-
-
For Fats and Oils:
-
These samples can often be directly used for the derivatization step after ensuring they are free of impurities.
-
II. Derivatization to Fatty Acid Methyl Esters (FAMEs)
To increase their volatility for GC analysis, fatty acids are converted to their corresponding methyl esters.
-
Acid-Catalyzed Methylation (using Boron Trifluoride-Methanol):
-
To the extracted lipid, add a solution of 14% boron trifluoride (BF3) in methanol.
-
Heat the mixture in a sealed vial at 60-100°C for a specified time (e.g., 30-60 minutes) to facilitate the reaction.
-
After cooling, add hexane and water to the mixture.
-
Vortex and centrifuge to separate the layers.
-
The upper hexane layer, containing the FAMEs, is collected for GC-MS analysis.
-
-
Base-Catalyzed Transesterification (for glycerolipids):
-
Dissolve the lipid extract in a suitable solvent (e.g., toluene).
-
Add a solution of sodium methoxide or potassium hydroxide in methanol.
-
The reaction is typically rapid and can be performed at room temperature or with gentle heating.
-
Neutralize the reaction with an acid and extract the FAMEs with hexane.
-
III. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: A highly polar capillary column is essential for the separation of fatty acid isomers. Commonly used columns include those with cyanopropyl polysiloxane stationary phases (e.g., SP-2560, CP-Sil 88). A long column (e.g., 100 meters) is recommended for optimal resolution.
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Injector: Split/splitless injector, with a high split ratio to handle concentrated samples.
-
Oven Temperature Program: A programmed temperature ramp is crucial for separating a wide range of FAMEs. A typical program might start at a lower temperature (e.g., 100°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240°C) at a controlled rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan mode to acquire mass spectra for identification, and selected ion monitoring (SIM) mode for enhanced sensitivity and accurate quantification of target FAMEs.
-
Identification: Palmitelaidic acid methyl ester is identified by its retention time compared to a certified reference standard and by its characteristic mass spectrum.
-
Signaling Pathways of Palmitelaidic Acid
Emerging research indicates that palmitelaidic acid is not merely an inert dietary component but can actively participate in cellular signaling. Its effects appear to be multifaceted, influencing metabolic processes such as insulin secretion and lipid metabolism.
Activation of G Protein-Coupled Receptors (GPCRs) and Insulin Secretion
Palmitelaidic acid has been shown to stimulate insulin secretion from pancreatic β-cells through the activation of several G protein-coupled receptors, including GPR40 (also known as FFA1), GPR55, GPR119, and GPR120.[4] This signaling cascade is crucial for glucose homeostasis.
Caption: Palmitelaidic acid-mediated insulin secretion via GPCR signaling.
Activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα)
Palmitelaidic acid can also act as a ligand for Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a critical role in the regulation of lipid metabolism.[5] Activation of PPARα can lead to the transcription of genes involved in fatty acid oxidation.
References
- 1. medindia.net [medindia.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Isotopic Purity and Stability of Palmitelaidic Acid-d13: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmitelaidic acid-d13 is the deuterated form of palmitelaidic acid, a trans-monounsaturated fatty acid. Its structural similarity to the endogenous lipid makes it an invaluable tool in metabolic research, particularly as an internal standard for mass spectrometry-based quantification of its non-labeled counterpart.[1][2] This guide provides a comprehensive overview of the isotopic purity and stability of this compound, along with relevant experimental protocols and biological context to support its application in research and drug development.
Isotopic Purity
The isotopic purity of a deuterated standard is a critical parameter that directly impacts the accuracy of quantitative analyses. This compound is commercially available with a high degree of isotopic enrichment.
| Parameter | Specification | Source |
| Isotopic Purity | ≥99% deuterated forms (d1-d13) | Cayman Chemical[1][3] |
| Molecular Formula | C₁₆H₁₇D₁₃O₂ | Cayman Chemical[1] |
| CAS Number | 2692623-91-7 | Cayman Chemical[1] |
Stability and Storage
| Parameter | Recommendation | Source |
| Long-term Stability | ≥ 2 years (inferred from cis-isomer) | Cayman Chemical[3] |
| Storage Temperature | -20°C | Cayman Chemical[3] |
| Recommended Solvent | Ethanol | Cayman Chemical[1][3] |
To ensure the integrity of the standard, it should be stored in a tightly sealed container, protected from light, and at the recommended temperature. Repeated freeze-thaw cycles should be avoided.
Experimental Protocols
Determination of Isotopic Purity by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for the determination of the isotopic purity of deuterated fatty acids, adapted from established procedures.[3][4]
1. Derivatization to Pentafluorobenzyl (PFB) Esters:
-
Evaporate the solvent from a known amount of this compound under a stream of nitrogen.
-
Add 25 µL of 1% pentafluorobenzyl bromide in acetonitrile and 25 µL of 1% diisopropylethylamine in acetonitrile.
-
Incubate at room temperature for 20 minutes.
-
Dry the sample under vacuum.
-
Reconstitute the derivatized sample in iso-octane for GC-MS analysis.
2. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: Zebron ZB-FAME capillary column (30 m × 0.25 mm × 0.20 µm) or similar.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 230°C at 1°C/minute.
-
Hold at 230°C for 10 minutes.
-
-
Injector Temperature: 250°C.
-
Mass Spectrometer: Agilent 5977A or equivalent, operated in negative chemical ionization (NCI) mode.
-
Data Acquisition: Selected Ion Monitoring (SIM) of the molecular ions corresponding to the different deuterated and non-deuterated species.
3. Data Analysis:
-
Integrate the peak areas for each isotopic species.
-
Calculate the percentage of each deuterated form (d1 to d13) relative to the total of all isotopic forms.
-
The sum of the percentages of all deuterated forms constitutes the isotopic purity.
Accelerated Stability Testing
This protocol describes a method for evaluating the oxidative stability of this compound, based on standard methods for fatty acid methyl esters (FAMEs).[1][5]
1. Sample Preparation:
-
Prepare solutions of this compound in a relevant solvent (e.g., ethanol) at a known concentration.
2. Accelerated Oxidation Test:
-
Use a specialized instrument for oxidation stability testing (e.g., Rancimat).
-
Place the sample in the reaction vessel and heat to a specified temperature (e.g., 110°C).
-
Pass a constant stream of purified air through the sample.
-
The volatile oxidation products are collected in a measuring vessel containing deionized water, and the change in conductivity is continuously measured.
-
The induction period is the time until a rapid increase in conductivity is observed, indicating the onset of rapid oxidation.
3. Data Analysis:
-
A longer induction period indicates higher oxidative stability.
-
The test can be repeated at different temperatures to extrapolate stability at recommended storage conditions.
Biological Signaling Pathways
Palmitelaidic acid, as a trans fatty acid, can influence cellular signaling pathways. While research specifically on Palmitelaidic acid is ongoing, studies on the closely related saturated fatty acid, palmitic acid, provide insights into potential mechanisms of action.
Palmitelaidic Acid and Endothelial Nitric Oxide Synthase (eNOS) Pathway
Palmitic acid has been shown to affect the activity of endothelial nitric oxide synthase (eNOS), a key enzyme in vascular health. The proposed pathway involves the activation of the SRPK1-Akt signaling cascade, leading to eNOS phosphorylation and subsequent production of nitric oxide (NO).[2]
Caption: Proposed activation of the eNOS pathway by Palmitelaidic Acid.
Interaction with G Protein-Coupled Receptors (GPCRs)
Fatty acids can act as signaling molecules by interacting with cell surface receptors, including G protein-coupled receptors (GPCRs) such as GPR40 and GPR120.[6][7][8] This interaction can trigger downstream signaling cascades involved in various physiological processes, including insulin secretion and inflammation.
Caption: General pathway of Palmitelaidic Acid signaling through GPCRs.
Experimental Workflow for Quantification using this compound
The primary application of this compound is as an internal standard in quantitative mass spectrometry. The following workflow illustrates its use in a typical experiment.
Caption: Workflow for quantifying Palmitelaidic Acid using its deuterated internal standard.
Conclusion
This compound is a high-purity, stable isotopic tracer essential for accurate and precise quantification of its endogenous analogue in complex biological matrices. Understanding its isotopic purity and stability, along with the appropriate experimental protocols, is paramount for generating reliable data in metabolic research and drug development. The provided information on its potential biological activities offers a foundation for further investigation into the roles of trans fatty acids in cellular signaling.
References
- 1. Fat and oil derivatives - Fatty Acid Methyl Esters (FAME) -Determination of oxidation stability (accelerated oxidation test) . CYS eShop [std-ol.cys.org.cy]
- 2. Icariside Ⅱ Attenuates Palmitic Acid-Induced Endothelial Dysfunction Through SRPK1-Akt-eNOS Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lipidmaps.org [lipidmaps.org]
- 4. lipidmaps.org [lipidmaps.org]
- 5. intertekinform.com [intertekinform.com]
- 6. Palmitic Acid Hydroxy Stearic Acids Activate GPR40 Which is Involved in Their Beneficial Effects on Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Technical Guide to Palmitelaidic Acid-d13 for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the commercial availability and application of Palmitelaidic acid-d13, a deuterated stable isotope-labeled internal standard crucial for precise quantitative analysis in mass spectrometry-based research. This document outlines its chemical properties, commercial sources, detailed experimental protocols for its use, and its relevance in biological signaling pathways.
Core Concepts: The Role of Deuterated Internal Standards
In quantitative mass spectrometry, particularly in the field of lipidomics, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reproducible results. Deuterated compounds, such as this compound, are chemically identical to their endogenous counterparts but have a higher mass due to the incorporation of deuterium atoms. This mass difference allows the mass spectrometer to distinguish between the analyte of interest (palmitelaidic acid) and the spiked internal standard (this compound). By adding a known amount of the deuterated standard to a sample at the beginning of the experimental workflow, researchers can correct for sample loss during extraction and variations in ionization efficiency, thereby enabling precise quantification of the target analyte.
Commercial Suppliers of this compound
Several reputable chemical suppliers offer high-purity this compound for research purposes. The following table summarizes the key quantitative data from prominent commercial sources. Please note that pricing is subject to change and should be verified on the respective supplier's website.
| Supplier | Product Number | Purity | Isotopic Enrichment | Available Quantities |
| Cayman Chemical | 27713 | ≥98% | ≥99% deuterated forms (d1-d13)[1] | 1 mg, 5 mg, 10 mg |
| MedchemExpress | HY-N2341S | >98% | Information not specified | 1 mg, 5 mg |
| Larodan | 71-1692 | >98%[2] | Information not specified | 1 mg, 5 mg, 10 mg |
Experimental Protocols: Quantification of Palmitelaidic Acid
The primary application of this compound is as an internal standard for the quantification of palmitelaidic acid in biological samples using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS)[1]. Below are detailed methodologies for sample preparation and analysis.
Lipid Extraction from Biological Samples
A common and effective method for extracting total lipids from biological matrices is the Bligh and Dyer method.
Materials:
-
Biological sample (e.g., plasma, cell pellet, tissue homogenate)
-
This compound solution (as internal standard)
-
Chloroform
-
Methanol
-
Deionized water
-
Glass centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen gas evaporator
Procedure:
-
To a glass centrifuge tube containing the biological sample, add a known amount of this compound solution. The amount should be optimized based on the expected concentration of the endogenous analyte.
-
Add a 2:1 (v/v) mixture of chloroform:methanol to the sample. The final volume should be sufficient to create a single-phase solution.
-
Vortex the mixture thoroughly for 10 minutes to ensure complete mixing and protein denaturation.
-
Add chloroform and deionized water to the mixture to create a final chloroform:methanol:water ratio of 2:2:1.8 (v/v/v).
-
Vortex the mixture again for 2 minutes.
-
Centrifuge the sample at a low speed (e.g., 2000 x g) for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Dry the extracted lipids under a gentle stream of nitrogen gas.
-
Resuspend the dried lipid extract in a suitable solvent for LC-MS or GC-MS analysis (e.g., methanol, isopropanol).
Quantification by LC-MS/MS
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source
Procedure:
-
Chromatographic Separation:
-
Inject the resuspended lipid extract onto a suitable reverse-phase column (e.g., C18).
-
Use a gradient elution with solvents such as water with 0.1% formic acid (Solvent A) and acetonitrile/isopropanol with 0.1% formic acid (Solvent B) to separate the fatty acids.
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in negative ionization mode.
-
Use Multiple Reaction Monitoring (MRM) to detect the precursor-to-product ion transitions for both palmitelaidic acid and this compound.
-
Palmitelaidic acid: Monitor the transition of m/z [M-H]⁻ → specific product ion.
-
This compound: Monitor the transition of m/z [M-H+13]⁻ → specific product ion.
-
-
-
Quantification:
-
Generate a calibration curve using known concentrations of unlabeled palmitelaidic acid spiked with a constant amount of this compound.
-
Calculate the ratio of the peak area of the endogenous analyte to the peak area of the internal standard for each sample and standard.
-
Determine the concentration of palmitelaidic acid in the biological samples by interpolating the peak area ratios against the calibration curve.
-
Visualizing Experimental Workflow and Signaling Pathways
To further elucidate the application and biological context of palmitelaidic acid, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the quantification of palmitelaidic acid using a deuterated internal standard.
Palmitelaidic acid, the non-deuterated form of the internal standard, is a trans fatty acid that can influence cellular signaling. Its cis-isomer, palmitoleic acid, is known to act as a lipokine and engage with G protein-coupled receptors (GPCRs) to modulate metabolic and inflammatory pathways.[3][4] Palmitelaidic acid has also been shown to augment glucose-stimulated insulin secretion, potentially through interactions with GPCRs like GPR40 and GPR120.[4]
Caption: Conceptual signaling pathway of Palmitelaidic Acid via G-protein coupled receptors.
Conclusion
This compound is an indispensable tool for researchers requiring accurate quantification of its endogenous counterpart. The commercial availability of high-purity standards from suppliers like Cayman Chemical, MedchemExpress, and Larodan, coupled with established protocols for lipid extraction and mass spectrometry, facilitates its integration into rigorous scientific workflows. Understanding the biological roles of palmitelaidic acid in cellular signaling further underscores the importance of precise measurement in elucidating its function in health and disease.
References
- 1. caymanchem.com [caymanchem.com]
- 2. larodan.com [larodan.com]
- 3. metabolon.com [metabolon.com]
- 4. Trans -palmitoleic acid, a dairy fat biomarker, stimulates insulin secretion and activates G protein-coupled receptors with a different mechanism fro ... - Food & Function (RSC Publishing) DOI:10.1039/D2FO03412C [pubs.rsc.org]
In-Depth Technical Guide to the Certificate of Analysis for Palmitelaidic Acid-d13
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive explanation of the data and methodologies typically presented in a Certificate of Analysis (CoA) for Palmitelaidic acid-d13. This deuterated fatty acid is a critical internal standard for the accurate quantification of endogenous palmitelaidic acid in various biological matrices. Understanding the quality control parameters detailed in the CoA is essential for ensuring the reliability and reproducibility of experimental results.
Overview of this compound
This compound is the deuterium-labeled form of palmitelaidic acid (9-trans-Hexadecenoic acid), a trans-monounsaturated fatty acid. The incorporation of 13 deuterium atoms results in a molecule with a higher mass, which is readily distinguishable from its unlabeled counterpart by mass spectrometry. This property makes it an ideal internal standard for quantitative analyses using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its primary application is to be spiked into a sample at a known concentration at the beginning of the sample preparation process to account for analyte loss during extraction and for variations in instrument response.[2][3]
Quantitative Data Summary
The Certificate of Analysis provides critical information regarding the identity, purity, and quality of a specific batch of this compound. The following tables summarize the typical specifications and data presented.
Table 1: Chemical and Physical Properties
| Parameter | Specification |
| Formal Name | (9E)-hexadecenoic-11,11,12,12,13,13,14,14,15,15,16,16,16-d13 acid |
| CAS Number | 2692623-91-7[3][4] |
| Molecular Formula | C₁₆H₁₇D₁₃O₂[3][4] |
| Formula Weight | 267.5 g/mol [2][4] |
| Synonyms | C16:1(9E)-d13, 9-trans-Hexadecenoic Acid-d13, FA 16:1-d13[4] |
| Physical State | Can be supplied as a neat liquid or in a solution (e.g., in ethanol).[3][4] |
| Storage | Recommended to be stored in a freezer.[3] |
Table 2: Quality Control Specifications
| Parameter | Method | Specification |
| Chemical Purity | HPLC | ≥98%[3] |
| Isotopic Purity | MS | ≥99% deuterated forms (d1-d13)[2][4] |
| Identity Confirmation | NMR | Conforms to structure |
| Mass Confirmation | MS | Corresponds to the calculated molecular weight |
Experimental Protocols
The specifications outlined in the CoA are verified through rigorous analytical testing. Below are detailed methodologies for the key experiments typically cited.
Quantification of Palmitelaidic Acid using LC-MS/MS with Deuterated Internal Standard
This protocol describes the quantitative analysis of palmitelaidic acid in a biological sample, such as plasma or tissue homogenate, using this compound as an internal standard.
1. Sample Preparation and Lipid Extraction:
- A known amount of this compound (internal standard) in a suitable solvent is added to the biological sample.
- Lipids are extracted from the sample using a solvent mixture, a common method being the Folch extraction which uses chloroform:methanol (2:1, v/v).[1]
- The mixture is vortexed and centrifuged to facilitate phase separation. The lower organic layer, containing the lipids, is collected.
2. Derivatization (Optional but common for GC-MS):
- For GC-MS analysis, fatty acids are often converted to more volatile esters, such as fatty acid methyl esters (FAMEs). This can be achieved by adding a reagent like 14% boron trifluoride in methanol and heating the sample.[1]
- For LC-MS, derivatization is not always necessary but can be used to improve ionization efficiency.
3. LC-MS/MS Analysis:
- Liquid Chromatography (LC): The extracted lipids are reconstituted in a suitable solvent and injected into an HPLC system. Separation is typically achieved on a C18 reversed-phase column.
- Mass Spectrometry (MS): The eluent from the LC is introduced into a mass spectrometer, often a triple quadrupole instrument, operating in negative ion mode.
- Multiple Reaction Monitoring (MRM): The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both palmitelaidic acid and this compound. This highly selective and sensitive technique allows for accurate quantification even in complex matrices.[5]
4. Quantification:
- A calibration curve is constructed by analyzing a series of standards containing known concentrations of unlabeled palmitelaidic acid and a constant concentration of the this compound internal standard.
- The concentration of palmitelaidic acid in the sample is determined by comparing the ratio of the peak area of the analyte to the peak area of the internal standard against the calibration curve.[1]
Visualizing the Analytical Workflow
The following diagram illustrates the general workflow for the quantification of palmitelaidic acid using its deuterated internal standard with LC-MS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lipidmaps.org [lipidmaps.org]
- 5. A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Palmitelaidic Acid-d13 for Robust Lipidomics Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the burgeoning field of lipidomics, precise and accurate quantification of individual lipid species is paramount to unraveling their complex roles in health and disease. Fatty acids, as fundamental building blocks of complex lipids and signaling molecules, are of particular interest. Palmitelaidic acid (C16:1, n-7, trans), a trans-monounsaturated fatty acid, has been associated with various physiological and pathological processes. Its accurate quantification in biological matrices is crucial for understanding its metabolic pathways and biomarker potential.
This document provides detailed application notes and protocols for the use of Palmitelaidic acid-d13 as an internal standard for the quantitative analysis of palmitelaidic acid in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative mass spectrometry, as it effectively corrects for sample loss during extraction and variations in ionization efficiency, thereby ensuring high accuracy and precision.[1]
Principle of the Method
The methodology is based on the principle of stable isotope dilution.[1] A known amount of this compound is spiked into the biological sample at the initial stage of sample preparation. This "heavy" internal standard is chemically identical to the endogenous "light" palmitelaidic acid and therefore behaves similarly throughout the extraction, and chromatographic separation processes. By measuring the ratio of the peak areas of the endogenous analyte to the internal standard using LC-MS/MS, the concentration of the endogenous palmitelaidic acid can be accurately determined.
Quantitative Performance Data (Illustrative)
The following table summarizes the typical quantitative performance characteristics that can be expected when using this compound as an internal standard for the quantification of palmitelaidic acid. These values are representative and may vary depending on the specific matrix, instrumentation, and laboratory conditions.
| Parameter | Specification | Description |
| Linearity (R²) | > 0.99 | The coefficient of determination for the calibration curve, indicating a strong linear relationship between concentration and response. |
| Limit of Detection (LOD) | 0.5 ng/mL | The lowest concentration of the analyte that can be reliably detected above the background noise. |
| Limit of Quantification (LOQ) | 2 ng/mL | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. |
| Precision (%CV) | < 15% | The coefficient of variation, indicating the closeness of repeated measurements. |
| Accuracy (% Recovery) | 85-115% | The percentage of the true concentration that is measured, indicating the closeness of the measured value to the true value. |
| Extraction Recovery | > 80% | The efficiency of the extraction procedure in recovering the analyte from the sample matrix. |
Experimental Protocols
Materials and Reagents
-
Internal Standard: this compound solution in ethanol (e.g., from a commercial supplier).
-
Analytical Standard: Palmitelaidic acid (for calibration curve).
-
Solvents (HPLC or LC-MS grade): Methanol, Acetonitrile, Isopropanol, Hexane, Chloroform, Water.
-
Reagents: Formic acid, Ammonium acetate, Potassium hydroxide (KOH).
-
Biological Matrix: Plasma, serum, cell lysates, or tissue homogenates.
Experimental Workflow
The overall workflow for the quantification of palmitelaidic acid using this compound is depicted below.
Caption: General workflow for fatty acid quantification.
Detailed Methodologies
3.1. Preparation of Standards
-
Stock Solutions: Prepare individual stock solutions of Palmitelaidic acid and this compound in ethanol at a concentration of 1 mg/mL. Store at -20°C.
-
Working Internal Standard Solution: Dilute the this compound stock solution with methanol to a final concentration of 1 µg/mL.
-
Calibration Curve Standards: Prepare a series of calibration standards by serial dilution of the Palmitelaidic acid stock solution in methanol to cover the expected concentration range in the samples (e.g., 1 ng/mL to 1000 ng/mL).
3.2. Sample Preparation: Lipid Extraction
The choice of lipid extraction method can be critical and may need optimization depending on the sample matrix. The Bligh & Dyer method is a widely used protocol.
-
Homogenization: Homogenize tissue samples in an appropriate buffer. For plasma or serum, use directly. For cultured cells, they can be scraped and suspended in phosphate-buffered saline (PBS).
-
Spiking of Internal Standard: To 100 µL of the biological sample (e.g., plasma), add 10 µL of the working internal standard solution (1 µg/mL this compound).
-
Lipid Extraction (Bligh & Dyer):
-
Add 375 µL of a chloroform:methanol (1:2, v/v) mixture to the sample. Vortex thoroughly.
-
Add 125 µL of chloroform. Vortex again.
-
Add 125 µL of water to induce phase separation. Vortex and centrifuge at 2000 x g for 10 minutes.
-
Carefully collect the lower organic phase containing the lipids into a new tube.
-
-
Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen.
3.3. Saponification (Optional - for total fatty acid analysis)
To analyze fatty acids esterified in complex lipids (e.g., triglycerides, phospholipids), a saponification step is required.
-
Reconstitute the dried lipid extract in 500 µL of 0.5 M KOH in methanol.
-
Incubate at 60°C for 60 minutes to hydrolyze the ester bonds.
-
After cooling, acidify the solution with 250 µL of 1 M HCl.
-
Extract the released free fatty acids by adding 1 mL of hexane, vortexing, and collecting the upper hexane layer. Repeat the hexane extraction.
-
Combine the hexane extracts and evaporate to dryness under nitrogen.
3.4. LC-MS/MS Analysis
-
Chromatography:
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile:Isopropanol (90:10, v/v) with 0.1% formic acid or 5 mM ammonium acetate.
-
Gradient: A suitable gradient from, for example, 30% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Illustrative):
-
Palmitelaidic acid: Q1: 253.2 m/z -> Q3: 253.2 m/z (precursor ion scan for quantification) or a specific fragment ion.
-
This compound: Q1: 266.3 m/z -> Q3: 266.3 m/z (or a corresponding fragment ion).
-
-
Optimize collision energies and other source parameters for maximum signal intensity.
-
Data Analysis and Quantification
-
Integrate the peak areas for both the endogenous palmitelaidic acid and the internal standard (this compound) in the chromatograms.
-
Calculate the peak area ratio of palmitelaidic acid to this compound for each sample and calibration standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of palmitelaidic acid in the samples by interpolating their peak area ratios on the calibration curve.
Signaling Pathway and Workflow Diagrams
While this compound is an analytical tool and not directly involved in signaling pathways, the general workflow of a targeted lipidomics experiment can be visualized. The following diagram illustrates the logical flow from sample to result.
Caption: Targeted lipidomics workflow overview.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the accurate quantification of palmitelaidic acid in complex biological samples. The detailed protocols provided herein offer a comprehensive guide for researchers in lipidomics, enabling high-quality data generation for a deeper understanding of the roles of fatty acids in biological systems and drug development. The stable isotope dilution LC-MS/MS method is highly sensitive and specific, making it the preferred approach for quantitative lipid analysis.
References
Application Notes and Protocols for Metabolic Labeling Studies with Stable Isotope-Labeled Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction to Metabolic Labeling with Stable Isotope-Labeled Fatty Acids
Metabolic labeling with stable isotope-labeled fatty acids is a powerful technique used to trace the metabolic fate of fatty acids in biological systems. By introducing fatty acids enriched with stable isotopes, such as deuterium (²H) or carbon-13 (¹³C), researchers can track their incorporation into complex lipids, their utilization in energy production, and their role in various metabolic pathways.[1] This approach provides a dynamic view of lipid metabolism, offering insights into processes like de novo lipogenesis, fatty acid oxidation, and lipid trafficking.[2] The use of stable isotopes, which are non-radioactive, ensures safety and allows for studies in both cell culture and in vivo models, including humans.[3] Mass spectrometry is the primary analytical tool used to detect and quantify the labeled molecules, providing high sensitivity and specificity.[4] This technique is invaluable for understanding the mechanisms of metabolic diseases, identifying biomarkers, and evaluating the efficacy of therapeutic interventions targeting lipid metabolism.[1]
Applications in Research and Drug Development
Metabolic labeling with stable isotope-labeled fatty acids has a broad range of applications in both basic research and pharmaceutical development:
-
Elucidating Disease Mechanisms: This technique is instrumental in studying dysregulation of lipid metabolism in diseases such as obesity, type 2 diabetes, cardiovascular disease, and cancer.[1] By tracing the flow of fatty acids, researchers can identify metabolic bottlenecks and altered pathway activities associated with the disease state.
-
Drug Discovery and Development: In drug development, these studies are used to assess the on-target and off-target effects of drugs on lipid metabolism.[1] For example, it can be used to evaluate how a drug influences fatty acid synthesis, uptake, or oxidation, providing crucial information on its mechanism of action and potential side effects.
-
Biomarker Discovery: By comparing the metabolic profiles of healthy and diseased states, stable isotope labeling can help in the identification of novel biomarkers for disease diagnosis, prognosis, and response to therapy.
-
Nutritional Science: This methodology is used to understand how dietary fatty acids are absorbed, distributed, and utilized by the body, contributing to the development of evidence-based dietary recommendations.
-
Metabolic Flux Analysis: It allows for the quantification of the rates (fluxes) of metabolic pathways, providing a deeper understanding of cellular metabolism under different physiological or pathological conditions.
Signaling Pathways and Experimental Workflows
Fatty Acid Metabolism Signaling Pathway
The metabolism of fatty acids is a complex process involving multiple interconnected pathways, primarily fatty acid synthesis (lipogenesis) and fatty acid breakdown (β-oxidation). These pathways are tightly regulated by hormonal and cellular signals to meet the energy demands of the cell.
Experimental Workflow for Stable Isotope Labeling
The general workflow for a metabolic labeling study involves several key steps, from the introduction of the labeled fatty acid to the final data analysis.
Experimental Protocols
Protocol 1: In Vitro Metabolic Labeling of Cultured Cells
This protocol describes the labeling of lipids in cultured mammalian cells using a stable isotope-labeled fatty acid to trace its incorporation into cellular lipids.
Materials:
-
Adherent mammalian cell line of interest
-
Complete cell culture medium
-
Fatty acid-free bovine serum albumin (BSA)
-
Stable isotope-labeled fatty acid (e.g., ¹³C₁₆-Palmitic acid)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Methanol, Chloroform, Water (LC-MS grade)
-
6-well cell culture plates
-
Cell scraper
-
Centrifuge tubes
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of harvest. Allow cells to adhere and grow overnight in a complete medium.
-
Preparation of Labeling Medium:
-
Prepare a stock solution of the stable isotope-labeled fatty acid complexed to fatty acid-free BSA.
-
Prepare the labeling medium by supplementing the base medium with the labeled fatty acid-BSA complex to the desired final concentration.
-
-
Metabolic Labeling:
-
Aspirate the complete medium from the cells and wash once with PBS.
-
Add the prepared labeling medium to the cells.
-
Incubate the cells for the desired period (e.g., 0, 6, and 24 hours) to allow for the incorporation of the labeled fatty acid.[5]
-
-
Cell Harvest and Lipid Extraction:
-
At each time point, aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold methanol to the wells and scrape the cells.
-
Transfer the cell suspension to a glass tube.
-
Perform a Bligh and Dyer lipid extraction by adding chloroform and water in a specific ratio to separate the lipids into an organic phase.[5]
-
-
Sample Preparation for Mass Spectrometry:
-
Evaporate the organic phase containing the lipids under a stream of nitrogen.
-
Reconstitute the lipid extract in a suitable solvent for mass spectrometry analysis.
-
Protocol 2: In Vivo Metabolic Labeling in Mice
This protocol outlines a procedure for tracing the disposition of a stable isotope-labeled fatty acid in mice.[6]
Materials:
-
C57BL/6 mice
-
Stable isotope-labeled fatty acid (e.g., ¹³C₁₈-Oleic acid, potassium salt)
-
Vehicle for administration (e.g., corn oil)
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Anesthetic
-
Centrifuge
-
Solvents for sample processing (methanol, pentanol)
Procedure:
-
Animal Acclimatization and Treatment:
-
Acclimate C57BL/6 mice to the experimental conditions.
-
Administer any experimental treatments (e.g., vehicle control or a drug) prior to the tracer administration.[6]
-
-
Tracer Administration:
-
Administer the stable isotope-labeled fatty acid (e.g., 150 mg/kg of ¹³C₁₈-oleic acid) mixed with a vehicle like corn oil via oral gavage.[6]
-
-
Blood Sampling:
-
Collect blood samples at serial time points (e.g., 0, 30, 60, 120, and 240 minutes) following tracer administration.
-
Process the blood to obtain plasma by centrifugation.
-
-
Plasma Sample Preparation:
-
Mix a small volume of plasma (e.g., 10 µL) with methanol containing internal standards.
-
Further dilute with pentanol and centrifuge to pellet proteins.[6]
-
-
Mass Spectrometry Analysis:
-
Analyze the supernatant by LC-MS/MS to quantify the incorporation of the labeled fatty acid into various lipid species in the plasma.
-
Protocol 3: GC-MS Analysis of Fatty Acid Methyl Esters (FAMEs)
This protocol describes the analysis of stable isotope-labeled fatty acids by gas chromatography-mass spectrometry (GC-MS) after conversion to fatty acid methyl esters (FAMEs).
Materials:
-
Lipid extract containing labeled fatty acids
-
Methanol with 2.5% H₂SO₄
-
Hexane
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
GC-MS instrument with a suitable column (e.g., DB-Wax)
Procedure:
-
Derivatization to FAMEs:
-
Add methanol with 2.5% H₂SO₄ to the dried lipid extract.
-
Heat the mixture at 80°C for 1 hour.
-
After cooling, add hexane and saturated NaCl solution and vortex.
-
Collect the upper hexane layer containing the FAMEs and dry it over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Inject the FAMEs sample into the GC-MS.
-
Use a temperature program to separate the different FAMEs. For example: start at 95°C for 1 minute, ramp to 190°C, then to 218°C, and finally to 250°C.[7]
-
The mass spectrometer is operated in electron ionization (EI) mode to generate fragment ions for identification and quantification.[7]
-
-
Data Analysis:
-
Analyze the mass spectra to determine the isotopic enrichment in the fatty acids by measuring the relative abundance of the different mass isotopologues.
-
Data Presentation
The following table presents representative quantitative data from a study investigating the incorporation of ¹³C-labeled palmitate into different lipid classes in the liver and muscle of mice after a 10-minute bolus injection.[5]
| Tissue | Lipid Class | Labeled Lipid Concentration (nmol/g protein) |
| Liver | Free Fatty Acid (Tracer) | 39 ± 12 |
| Acylcarnitines | 0.002 ± 0.001 | |
| Triglycerides | 511 ± 160 | |
| Phosphatidylcholines | 58 ± 9 | |
| Muscle | Free Fatty Acid (Tracer) | 14 ± 4 |
| Acylcarnitines | 0.95 ± 0.47 | |
| Triglycerides | Not Detectable | |
| Phosphatidylcholines | Not Detectable |
Data are presented as mean ± SD.[5]
Conclusion
Metabolic labeling with stable isotope-labeled fatty acids is a versatile and powerful tool for investigating lipid metabolism in a wide range of biological systems. The detailed protocols and application notes provided here offer a framework for researchers to design and execute robust experiments to gain deeper insights into the complex world of lipid biology and its role in health and disease. The ability to trace the dynamic movement of fatty acids through metabolic pathways provides a unique window into cellular function that is essential for advancing our understanding of metabolic diseases and developing novel therapeutic strategies.
References
- 1. ckisotopes.com [ckisotopes.com]
- 2. Stable isotope labeling by fatty acids in cell culture (SILFAC) coupled with isotope pattern dependent mass spectrometry for global screening of lipid hydroperoxide-mediated protein modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Application Note 31 â Tracing Lipid Diposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry [isotope.com]
- 7. An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells - PMC [pmc.ncbi.nlm.nih.gov]
Application of Palmitelaidic Acid-d13 in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. The use of stable isotope-labeled substrates, such as Palmitelaidic acid-d13, allows researchers to trace the metabolic fate of specific molecules and elucidate the contributions of various pathways to cellular metabolism. This compound, a deuterated version of the trans-monounsaturated fatty acid palmitelaidic acid, serves as an invaluable tracer for studying fatty acid uptake, storage, and catabolism. Its distinct mass allows for clear differentiation from its endogenous, unlabeled counterparts by mass spectrometry, enabling precise quantification of its metabolic journey.
Principle of the Method
The core principle involves introducing this compound into a biological system (e.g., cultured cells) and monitoring its incorporation into various lipid pools and the appearance of its breakdown products over time. By measuring the isotopic enrichment in different metabolites, researchers can calculate the rates of fatty acid uptake, esterification into complex lipids like triglycerides and phospholipids, and oxidation through pathways such as beta-oxidation. This stable isotope dilution technique provides a dynamic view of lipid metabolism, offering insights into cellular responses to genetic modifications, drug treatments, or changes in the extracellular environment.
Applications in Research and Drug Development
The application of this compound in MFA has significant implications for various research areas:
-
Oncology: Cancer cells often exhibit altered lipid metabolism to support rapid proliferation and survival. Tracing the flux of this compound can reveal dependencies on exogenous fatty acids and identify potential therapeutic targets within lipid metabolic pathways.
-
Metabolic Diseases: In conditions like non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes, understanding the dysregulation of fatty acid metabolism is crucial. This compound can be used to quantify fluxes related to hepatic lipid accumulation and insulin resistance.
-
Immunology: Macrophages and other immune cells undergo metabolic reprogramming upon activation. Tracing fatty acid metabolism with this compound can elucidate how lipids fuel inflammatory or anti-inflammatory responses.
-
Drug Discovery and Development: This technique can be employed to assess the mechanism of action of drugs targeting lipid metabolism. By quantifying changes in metabolic fluxes in response to a compound, researchers can validate drug targets and evaluate efficacy.
Experimental Protocols
Protocol 1: In Vitro Metabolic Flux Analysis of this compound in Cultured Cells
This protocol outlines the steps for tracing the metabolism of this compound in a mammalian cell culture model.
Materials:
-
This compound
-
Fatty acid-free bovine serum albumin (BSA)
-
Mammalian cell line of interest (e.g., HepG2, MCF-7, RAW 264.7)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Phosphate-buffered saline (PBS)
-
Ethanol (200 proof)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Toluene
-
1% Sulfuric acid in methanol
-
Saturated NaCl solution
-
Hexane
-
Internal standards for mass spectrometry (e.g., C17:0 fatty acid)
Procedure:
-
Cell Culture:
-
Culture cells in complete medium to ~80% confluency in multi-well plates (e.g., 6-well or 12-well plates).
-
One day prior to the experiment, switch to a serum-free medium to starve the cells of exogenous lipids.
-
-
Preparation of this compound:BSA Complex:
-
Prepare a 10% (w/v) fatty acid-free BSA solution in serum-free medium.
-
Prepare a 100 mM stock solution of this compound in ethanol.
-
Slowly add the this compound stock solution to the BSA solution while gently vortexing to achieve the desired final concentration (e.g., 100 µM). The molar ratio of fatty acid to BSA should be between 3:1 and 6:1.
-
Incubate the mixture at 37°C for 30 minutes to allow for complex formation.
-
-
Tracer Administration:
-
Aspirate the serum-free medium from the cells and wash once with warm PBS.
-
Add the medium containing the this compound:BSA complex to the cells.
-
Incubate the cells at 37°C for various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the metabolic fate of the tracer.
-
-
Sample Collection and Lipid Extraction (Modified Bligh-Dyer Method):
-
At each time point, aspirate the labeling medium and wash the cells three times with ice-cold PBS containing 0.2% BSA to remove unbound fatty acids, followed by one wash with ice-cold PBS.
-
Lyse the cells by adding a 2:1 (v/v) mixture of chloroform:methanol directly to the wells.
-
Scrape the cells and transfer the lysate to a glass tube.
-
Add 0.25 volumes of 0.9% NaCl solution to induce phase separation.
-
Vortex vigorously and centrifuge at 2000 x g for 10 minutes.
-
Carefully collect the lower organic phase (containing lipids) into a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen gas. Store at -80°C until analysis.
-
-
Preparation of Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis:
-
Re-dissolve the dried lipid extract in 1 mL of toluene.
-
Add 2 mL of 1% sulfuric acid in methanol.
-
Cap the tubes tightly and incubate at 50°C for 2 hours.
-
After cooling, add 2 mL of saturated NaCl solution and 2 mL of hexane.
-
Vortex vigorously and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the FAMEs.
-
Evaporate the hexane under nitrogen and reconstitute the FAMEs in a small volume of hexane for GC-MS injection.
-
-
Mass Spectrometry Analysis:
-
Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Monitor the mass isotopologues of palmitelaidate to determine the enrichment of the d13-labeled tracer.
-
Quantify the incorporation of this compound into different lipid fractions (e.g., free fatty acids, triglycerides, phospholipids) by comparing the peak areas of the labeled and unlabeled species against an internal standard.
-
Data Presentation
The quantitative data obtained from the mass spectrometry analysis can be summarized in the following tables for clear comparison.
Table 1: Uptake and Incorporation of this compound into Cellular Lipids
| Time (hours) | This compound in Free Fatty Acid Pool (nmol/mg protein) | This compound in Triglyceride Pool (nmol/mg protein) | This compound in Phospholipid Pool (nmol/mg protein) |
| 0 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| 1 | 5.2 ± 0.6 | 10.8 ± 1.2 | 2.1 ± 0.3 |
| 4 | 3.1 ± 0.4 | 35.4 ± 3.9 | 8.5 ± 0.9 |
| 8 | 1.5 ± 0.2 | 62.7 ± 7.1 | 15.3 ± 1.7 |
| 24 | 0.8 ± 0.1 | 98.2 ± 11.0 | 25.6 ± 2.8 |
Data are presented as mean ± standard deviation from a representative experiment.
Table 2: Calculated Metabolic Fluxes of this compound
| Metabolic Flux | Flux Rate (nmol/mg protein/hour) |
| Uptake Rate (initial) | 5.2 |
| Esterification Rate into Triglycerides (0-4h) | 8.85 |
| Esterification Rate into Phospholipids (0-4h) | 2.13 |
| Beta-oxidation Rate (calculated by disappearance from total lipid pool) | 1.8 (estimated) |
Flux rates are calculated from the data presented in Table 1.
Visualization of Workflows and Pathways
Figure 1. Experimental workflow for metabolic flux analysis using this compound.
Figure 2. Metabolic fate of this compound within the cell.
Application Notes and Protocols for Studying Trans Fatty Acid Metabolism Using Palmitelaidic Acid-d13
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmitelaidic acid (16:1n-7t) is a trans monounsaturated fatty acid found in dairy products and partially hydrogenated vegetable oils. Growing evidence suggests a link between circulating levels of trans-palmitoleate and a reduced risk of type 2 diabetes, highlighting its potential role in metabolic regulation.[1] To elucidate the precise metabolic fate and mechanisms of action of this intriguing fatty acid, stable isotope tracers are invaluable tools. Palmitelaidic acid-d13 is a deuterated analog of palmitelaidic acid, which serves as an excellent tracer for in vivo and in vitro metabolic studies. Its primary application to date has been as an internal standard for the precise quantification of its unlabeled counterpart using mass spectrometry.[2]
These application notes provide a comprehensive overview of the methodologies for utilizing this compound not only as a quantitative standard but also as a metabolic tracer to investigate its absorption, distribution, and bioconversion. While direct metabolic tracer studies specifically using this compound are not widely published, the protocols outlined here are based on well-established methods for other deuterated fatty acid tracers and the known metabolism of trans-palmitoleic acid.
I. Applications of this compound in Metabolic Research
-
Quantification of Endogenous Palmitelaidic Acid: this compound is an ideal internal standard for accurate and precise measurement of endogenous palmitelaidic acid in various biological matrices (plasma, tissues, cells) by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
-
Metabolic Fate and Tracer Studies: As a metabolic tracer, this compound can be administered in vivo (e.g., to animal models) or in vitro (e.g., to cell cultures) to track its metabolic journey. This allows researchers to:
-
Determine the rate of absorption and tissue distribution.
-
Identify and quantify metabolic products resulting from elongation, desaturation, and beta-oxidation.
-
Trace its incorporation into various lipid classes, such as triglycerides, phospholipids, and cholesteryl esters.
-
Elucidate the influence of different physiological or pathological conditions on its metabolism.
-
-
Drug Development and Target Validation: By understanding the metabolic pathways involving palmitelaidic acid, researchers can identify potential enzymatic targets for therapeutic intervention in metabolic diseases. This compound can be a crucial tool in preclinical studies to assess how a drug candidate affects the metabolism of this specific trans fatty acid.
II. Quantitative Data from Analogous Tracer Studies
Table 1: Pharmacokinetic Parameters of Trans-Palmitoleic Acid in Mice [3]
| Parameter | Value |
| Peak Plasma Concentration (Cmax) | 9.1 µg/mL |
| Time to Peak Concentration (Tmax) | 15 min |
| Terminal Elimination Half-life (t1/2) | 201.1 min |
Table 2: Bioconversion of Trans-Palmitoleic Acid in Mice (0-480 min post-administration) [3]
| Metabolite | Bioconversion Rate (%) |
| Trans-Vaccenic Acid (TVA) | 71.57 - 72.44 |
| cis-9, trans-11 Conjugated Linoleic Acid (9c11t-CLA) | 44.05 - 53.23 |
Table 3: Incorporation of [U-¹³C]-Palmitate into Liver Lipids in Fasted Mice (10 minutes post-injection) [4]
| Lipid Class | Concentration (nmol/g protein) |
| Triglycerides | 511 ± 160 |
| Phosphatidylcholine | 58 ± 9 |
III. Experimental Protocols
Protocol 1: In Vivo Tracer Study in a Rodent Model
This protocol outlines a general procedure for an in vivo study to track the metabolism of this compound.
1. Materials:
- This compound
- Vehicle for oral gavage (e.g., corn oil)
- C57BL/6J mice (or other appropriate rodent model)
- Blood collection supplies (e.g., EDTA-coated tubes)
- Tissue harvesting tools
- Lipid extraction solvents (e.g., chloroform, methanol)
- Internal standards for other fatty acids (if quantifying multiple analytes)
- LC-MS or GC-MS system
2. Experimental Procedure:
- Animal Acclimation: Acclimate mice to the housing conditions for at least one week.
- Tracer Administration:
- Prepare a solution of this compound in the chosen vehicle.
- Administer a single oral dose of this compound to the mice. A typical dose might range from 10 to 50 mg/kg body weight.
- Sample Collection:
- Collect blood samples via tail vein or retro-orbital sinus at multiple time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes) post-administration.
- At the final time point, euthanize the animals and harvest tissues of interest (e.g., liver, adipose tissue, heart, muscle).
- Lipid Extraction:
- Perform a Folch or Bligh-Dyer extraction to isolate total lipids from plasma and tissue homogenates.
- Sample Preparation for MS Analysis:
- For GC-MS analysis, derivatize the fatty acids to fatty acid methyl esters (FAMEs).
- For LC-MS analysis, the extracted lipids can often be directly analyzed after resuspension in an appropriate solvent.
- Mass Spectrometry Analysis:
- Develop a method to detect and quantify this compound and its potential metabolites (e.g., elongated and desaturated products). This involves monitoring the specific mass-to-charge ratios (m/z) for the parent tracer and its expected metabolic products.
- Data Analysis:
- Calculate the concentration of this compound and its metabolites in each sample.
- Determine pharmacokinetic parameters from the plasma concentration-time curve.
- Quantify the incorporation of the tracer into different lipid classes.
Protocol 2: In Vitro Tracer Study in a Cell Culture Model (e.g., HepG2 cells)
This protocol describes a general procedure for an in vitro study to investigate the cellular metabolism of this compound.
1. Materials:
- This compound
- Bovine Serum Albumin (BSA), fatty acid-free
- HepG2 cells (or other relevant cell line)
- Cell culture medium and supplements
- Lipid extraction solvents
- LC-MS system
2. Experimental Procedure:
- Cell Culture: Culture HepG2 cells to the desired confluency in standard growth medium.
- Preparation of Labeled Fatty Acid Medium:
- Complex this compound with fatty acid-free BSA to create a stock solution.
- Dilute the stock solution in serum-free medium to the desired final concentration (e.g., 50-200 µM).
- Tracer Incubation:
- Replace the standard growth medium with the this compound-containing medium.
- Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours).
- Sample Collection:
- At each time point, collect the cell culture medium and wash the cells with PBS.
- Lyse the cells and collect the cell lysate.
- Lipid Extraction: Perform lipid extraction on the cell lysates and collected media.
- LC-MS Analysis: Analyze the lipid extracts to identify and quantify this compound and its intracellular and secreted metabolites.
- Data Analysis:
- Determine the rate of cellular uptake of this compound.
- Quantify the incorporation of the tracer into intracellular lipid pools.
- Identify and quantify any labeled metabolites secreted into the medium.
IV. Visualizations
Caption: Metabolic fate of this compound.
Caption: General workflow for a tracer study.
References
- 1. trans-Palmitoleic acid, other dairy fat biomarkers, and incident diabetes: the Multi-Ethnic Study of Atherosclerosis (MESA)1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrated Analysis of Metabolomics and Lipidomics in Plasma of T2DM Patients with Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Absorption, metabolism, and bioconversion of trans-palmitoleic acid in C57BL/6J mice: Implications for lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Palmitelaidic Acid in Cell Culture Samples Using a Deuterated Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Palmitelaidic acid (trans-9-hexadecenoic acid) is a monounsaturated trans-fatty acid that has been associated with various cellular processes and potential links to metabolic diseases.[1] Accurate quantification of this lipid in in vitro cell culture models is crucial for understanding its biological roles and for the development of novel therapeutics. This application note provides a detailed protocol for the sensitive and specific measurement of palmitelaidic acid in cultured cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated palmitelaidic acid internal standard for accurate quantification. The use of a stable isotope-labeled internal standard is critical for correcting for variations in sample preparation and instrument response.[2][3]
Experimental Workflow Overview
The overall experimental workflow for the quantification of palmitelaidic acid in cell culture samples is depicted below. The process involves cell culture and treatment, spiking with a deuterated internal standard, lipid extraction, derivatization (optional), and subsequent analysis by LC-MS/MS.
References
Application Notes and Protocols for Palmitelaidic Acid-d13 Solution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and storage of Palmitelaidic acid-d13 solutions, a critical internal standard for mass spectrometry-based quantification of palmitelaidic acid. Adherence to these guidelines will ensure the accuracy, reliability, and reproducibility of experimental results.
Introduction
Palmitelaidic acid (trans-9-hexadecenoic acid) is a trans-monounsaturated fatty acid found in dairy products and partially hydrogenated vegetable oils. Its deuterated isotopologue, this compound, serves as an ideal internal standard for quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) due to its similar chemical and physical properties to the endogenous analyte.[1] Proper preparation and storage of the standard solution are paramount to prevent degradation and ensure accurate quantification.
Data Presentation
Solubility of this compound
The solubility of this compound in common organic solvents is summarized in the table below. It is important to note that for aqueous buffers, the fatty acid should first be dissolved in an organic solvent like ethanol and then diluted.
| Solvent | Solubility (mg/mL) | Reference |
| Ethanol | >50 | [2] |
| Dimethylformamide (DMF) | 30 | [2] |
| Dimethyl sulfoxide (DMSO) | 30 | [2] |
Table 1: Solubility of this compound in various organic solvents.
Recommended Storage Conditions
Proper storage is crucial to maintain the integrity and stability of the this compound solution.
| Condition | Recommendation | Rationale | Reference |
| Temperature | -20°C | Minimizes degradation and ensures long-term stability. | [3] |
| Container | Glass vial with a Teflon-lined cap | Prevents leaching of plasticizers and other contaminants. | [3] |
| Atmosphere | Under an inert gas (e.g., argon or nitrogen) | Prevents oxidation of the unsaturated fatty acid. | [3] |
| Light | Protect from light (e.g., amber vial or stored in the dark) | Minimizes light-induced degradation. | |
| Form | As a solution in an organic solvent | Unsaturated fatty acids are hygroscopic and unstable as a powder. | [3] |
| Freeze-Thaw Cycles | Minimize | Repeated freeze-thaw cycles can lead to degradation. Aliquoting is recommended. | |
| Stability | ≥ 2 years (under recommended conditions) | Ensures the reliability of the standard over an extended period. | [2] |
Table 2: Recommended storage conditions for this compound solutions.
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL Stock Solution in Ethanol
This protocol describes the preparation of a 1 mg/mL stock solution of this compound in ethanol, a common solvent for lipid standards.
Materials:
-
This compound (solid powder)
-
Anhydrous ethanol (≥99.5%)
-
Analytical balance
-
Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)
-
Glass Pasteur pipettes or calibrated micropipettes with appropriate tips
-
Vortex mixer
-
Sonicator (optional)
-
Amber glass vials with Teflon-lined caps
-
Inert gas (argon or nitrogen)
Procedure:
-
Equilibration: Allow the vial containing the solid this compound to warm to room temperature before opening to prevent condensation of moisture, which can lead to hydrolysis.[3]
-
Weighing: Accurately weigh the desired amount of this compound using an analytical balance. For a 1 mg/mL solution, weigh 1 mg of the solid. To minimize static and airborne particles, it is recommended to weigh the powder in a chemical fume hood.
-
Dissolution: a. Transfer the weighed solid to a clean, dry volumetric flask of the desired volume (e.g., a 1 mL flask for a 1 mg/mL solution). b. Add a small amount of ethanol to the flask to dissolve the solid. c. Gently swirl the flask to facilitate dissolution. If necessary, briefly vortex or sonicate the solution to ensure complete dissolution. d. Once the solid is completely dissolved, bring the solution to the final volume with ethanol.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: a. Transfer the stock solution to an amber glass vial with a Teflon-lined cap. b. If desired, aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles. c. Before sealing the vial, flush the headspace with an inert gas (argon or nitrogen) to displace oxygen and prevent oxidation. d. Store the vials upright at -20°C.
Protocol 2: Preparation of Working Solutions
Working solutions of lower concentrations can be prepared by diluting the stock solution.
Materials:
-
1 mg/mL this compound stock solution in ethanol
-
Anhydrous ethanol (≥99.5%)
-
Calibrated micropipettes with appropriate tips
-
Amber glass vials with Teflon-lined caps
-
Inert gas (argon or nitrogen)
Procedure:
-
Calculation: Determine the required volume of the stock solution and ethanol to achieve the desired final concentration of the working solution. For example, to prepare 1 mL of a 10 µg/mL working solution from a 1 mg/mL stock solution, you would need 10 µL of the stock solution and 990 µL of ethanol.
-
Dilution: a. In a clean amber glass vial, add the calculated volume of ethanol. b. Add the calculated volume of the 1 mg/mL stock solution to the ethanol. c. Cap the vial and vortex gently to mix.
-
Storage: a. Flush the headspace of the vial with an inert gas. b. Store the working solution at -20°C. It is recommended to prepare fresh working solutions regularly, depending on the frequency of use.
Mandatory Visualizations
Experimental Workflow: this compound Solution Preparation
Caption: Workflow for preparing this compound solution.
Signaling Pathway: Palmitelaidic Acid and Nitric Oxide Production
Palmitic acid, the non-deuterated analog of the parent fatty acid of this compound, has been shown to influence nitric oxide (NO) production. This pathway is relevant to endothelial function and inflammation.
Caption: Palmitelaidic acid's potential role in nitric oxide signaling.
References
Troubleshooting & Optimization
Technical Support Center: Analysis of Palmitelaidic Acid in Serum
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in the analysis of palmitelaidic acid in serum.
I. Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of palmitelaidic acid in serum, with a focus on issues arising from matrix effects.
| Problem | Potential Cause | Recommended Solution |
| Low Analyte Signal or Poor Sensitivity | Ion Suppression: Co-eluting matrix components, particularly phospholipids, can suppress the ionization of palmitelaidic acid in the mass spectrometer source.[1] | 1. Optimize Sample Preparation: - Phospholipid Removal: Employ specialized techniques like HybridSPE-Phospholipid plates, which use zirconia-coated particles to selectively remove phospholipids. - Solid-Phase Extraction (SPE): Use a suitable SPE cartridge (e.g., reversed-phase C18) to clean up the sample and remove interferences.[2][3] - Liquid-Liquid Extraction (LLE): Perform LLE with a solvent system like methyl-tert-butyl ether (MTBE) and methanol, which can effectively partition lipids and reduce matrix components.[4]2. Enhance Chromatographic Separation: - Adjust the gradient profile of your liquid chromatography (LC) method to separate palmitelaidic acid from the region where phospholipids elute.[1] - Consider using a different column chemistry that provides better resolution.3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): - A SIL-IS for palmitelaidic acid will co-elute and experience similar ion suppression, allowing for accurate quantification.[4] |
| High Variability in Results (Poor Precision) | Inconsistent Matrix Effects: The composition of the serum matrix can vary between samples, leading to different degrees of ion suppression or enhancement. | 1. Implement a Robust Sample Preparation Method: - Consistent and thorough sample cleanup is crucial. Automated liquid handling systems can improve reproducibility.2. Utilize a Co-eluting Internal Standard: - A SIL-IS is the best choice to compensate for sample-to-sample variations in matrix effects.[4]3. Matrix-Matched Calibrants: - Prepare calibration standards in a blank matrix that is similar to your study samples to account for consistent matrix effects. |
| Peak Tailing or Broadening | Interaction with Residual Matrix Components: Even after sample preparation, residual matrix components can interact with the analytical column, affecting peak shape. | 1. Improve Sample Cleanup: - A more rigorous sample preparation method, such as a combination of protein precipitation and SPE, may be necessary.2. Column Washing: - Implement a robust column wash step at the end of each chromatographic run to remove strongly retained matrix components.3. Guard Column: - Use a guard column to protect your analytical column from contamination. |
| Unexpected Peaks or Interferences | Co-extraction of Isobaric Compounds: The sample preparation method may co-extract other molecules with the same mass-to-charge ratio as palmitelaidic acid. | 1. Enhance Chromatographic Resolution: - Optimize your LC method to separate the interfering peaks from your analyte of interest.2. High-Resolution Mass Spectrometry (HRMS): - Utilize HRMS to differentiate between palmitelaidic acid and isobaric interferences based on their exact mass.3. Review Sample Preparation: - Evaluate if a more selective extraction method can eliminate the source of interference. |
| Instrument Contamination and Carryover | Build-up of Phospholipids and Other Matrix Components: Inadequate sample cleanup can lead to the accumulation of non-volatile matrix components in the LC system and mass spectrometer.[5] | 1. Thorough Sample Preparation: - Consistently use an effective sample cleanup method to minimize the introduction of contaminants.2. System Cleaning: - Regularly clean the ion source of the mass spectrometer. - Flush the LC system with a strong solvent to remove accumulated residues.3. Diverter Valve: - Use a diverter valve to direct the flow to waste during the elution of highly retained matrix components. |
II. Frequently Asked Questions (FAQs)
1. What are matrix effects and why are they a concern in the analysis of palmitelaidic acid in serum?
Matrix effects are the alteration of analyte ionization in the mass spectrometer source due to the presence of co-eluting components from the sample matrix.[1] In serum analysis, these components can include salts, proteins, and, most notably, phospholipids.[5] Matrix effects can lead to ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification of palmitelaidic acid.
2. How can I assess the extent of matrix effects in my assay?
The most common method is the post-extraction spike .[4] This involves comparing the peak area of an analyte spiked into an extracted blank serum sample to the peak area of the same amount of analyte in a neat solvent. The ratio of these peak areas indicates the degree of ion suppression or enhancement.
3. What is the best sample preparation technique to minimize matrix effects for palmitelaidic acid?
There is no single "best" method, as the optimal choice depends on the specific requirements of your assay (e.g., throughput, sensitivity). Here's a general comparison:
-
Protein Precipitation (PPT): Simple and fast, but generally provides the least effective cleanup, often leaving significant amounts of phospholipids.
-
Liquid-Liquid Extraction (LLE): More effective at removing salts and some phospholipids than PPT. Methods using MTBE have shown good recovery for lipids.[4]
-
Solid-Phase Extraction (SPE): Offers a higher degree of cleanup by selectively isolating the analyte or trapping interferences. It is often more effective than PPT and LLE at removing phospholipids.[2]
-
Phospholipid Depletion Plates: Specialized products designed for high-throughput removal of phospholipids, offering excellent cleanup for this specific class of interfering molecules.
4. Is a stable isotope-labeled internal standard (SIL-IS) necessary?
While not strictly mandatory for all applications, using a SIL-IS for palmitelaidic acid is highly recommended for accurate and precise quantification.[4] A SIL-IS co-elutes with the analyte and experiences the same matrix effects, thus providing reliable correction for any ion suppression or enhancement.
5. Can I use a different fatty acid as an internal standard?
Using a non-isotope-labeled fatty acid as an internal standard is possible but less ideal. For this approach to be effective, the internal standard must be structurally very similar to palmitelaidic acid and, most importantly, co-elute with it to experience the same matrix effects. However, even with these precautions, it may not perfectly mimic the behavior of palmitelaidic acid in the ion source.
III. Quantitative Data on Sample Preparation Methods
The following table summarizes recovery and matrix effect data from a study analyzing cis- and trans-palmitoleic acid (isomers of palmitelaidic acid) in rat serum using a UPLC-MS/MS method with a methyl-tert-butyl ether (MTBE) based liquid-liquid extraction.
| Analyte | Concentration (µg/mL) | Recovery (%) | Matrix Effect (%) |
| cis-Palmitoleic Acid | 0.5 | 101.43 ± 1.37 | Not explicitly quantified, but the method was validated for accuracy and precision. |
| 2.5 | 102.11 ± 1.25 | ||
| 10 | 101.92 ± 1.84 | ||
| trans-Palmitoleic Acid | 0.5 | 98.28 ± 1.23 | |
| 2.5 | 100.66 ± 1.82 | ||
| 10 | 99.75 ± 3.01 | ||
| Data adapted from a study on rat serum.[6] |
Note: While this data is from rat serum, it provides a valuable indication of the performance of an MTBE-based extraction for palmitoleic acid isomers. Different sample preparation methods will yield varying recovery and matrix effect values. It is crucial to validate the chosen method in the specific matrix of interest (e.g., human serum).
IV. Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) using Methyl-tert-butyl Ether (MTBE)
This protocol is a common method for the extraction of lipids from serum.
-
Sample Preparation:
-
Thaw serum samples on ice.
-
Vortex samples to ensure homogeneity.
-
-
Protein Precipitation and Extraction:
-
To 100 µL of serum in a microcentrifuge tube, add 300 µL of methanol.
-
Vortex for 30 seconds to precipitate proteins.
-
Add 1 mL of MTBE.
-
Vortex for 1 minute.
-
Sonicate the mixture for 15 minutes in a water bath.
-
-
Phase Separation:
-
Add 250 µL of water to induce phase separation.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Collection of Organic Layer:
-
Carefully collect the upper organic layer (containing the lipids) and transfer it to a new tube.
-
-
Drying and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in an appropriate volume of a suitable solvent (e.g., acetonitrile/isopropanol mixture) for LC-MS/MS analysis.
-
Protocol 2: Assessment of Matrix Effects using Post-Extraction Spike
This protocol allows for the quantitative evaluation of matrix effects.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analytical standard of palmitelaidic acid into the reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract blank serum using your chosen sample preparation protocol. Spike the analytical standard into the final, dried extract before reconstitution.
-
Set C (Pre-Extraction Spike): Spike the analytical standard into the blank serum before the extraction process.
-
-
Analysis:
-
Analyze all three sets of samples by LC-MS/MS.
-
-
Calculations:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
A Matrix Effect value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
-
V. Visualizations
Workflow for Palmitelaidic Acid Analysis
Caption: Experimental workflow for the analysis of palmitelaidic acid in serum.
Causes and Mitigation of Ion Suppression
Caption: Logical relationship between causes of ion suppression and mitigation strategies.
References
- 1. waters.com [waters.com]
- 2. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solid Phase Extraction Guide | Thermo Fisher Scientific - BG [thermofisher.com]
- 4. Quantitation of trans-fatty acids in human blood via isotope dilution-gas chromatography-negative chemical ionization-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Validation of an LC-MS/MS Method for the Determination of Plasma and Red Blood Cell Omega Fatty Acids: A Useful Diagnostic Tool [mdpi.com]
- 6. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low recovery of internal standards in lipid extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to low recovery of internal standards during lipid extraction.
Frequently Asked Questions (FAQs)
Q1: What is the role of an internal standard in lipid extraction and why is its recovery important?
An internal standard (IS) is a compound of known quantity added to a sample before the analytical procedure begins.[1] In lipidomics, the IS is chemically similar to the analytes of interest but distinguishable by mass spectrometry, often through isotopic labeling or unique structural features like odd-chain fatty acids.[1][2] Its primary function is to normalize the signal of the endogenous lipids, which accounts for sample loss during extraction and variations in ionization efficiency in the mass spectrometer.[1] Therefore, low or inconsistent recovery of the internal standard can lead to inaccurate quantification of the target lipid species.[3]
Q2: What are the different types of internal standards used in lipidomics?
The two most common types of internal standards in lipidomics are:
-
Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" as they have nearly identical chemical and physical properties to their endogenous counterparts.[1] This ensures they behave similarly during extraction and ionization, providing the most accurate correction.[1][4]
-
Odd-Chain Internal Standards: These are lipids containing fatty acids with an odd number of carbon atoms, which are typically absent or present at very low levels in biological samples.[1] They are a cost-effective alternative to SIL standards but may not perfectly mimic the behavior of all endogenous lipids.[1]
Q3: When is the best time to add the internal standard during the lipid extraction workflow?
The internal standard should be added as early as possible in the sample preparation workflow, ideally before the lipid extraction process begins.[1][5] This ensures that the IS is subjected to the same experimental variations as the target analytes, including extraction efficiency, evaporation, and reconstitution steps, thus allowing for accurate normalization.[3]
Q4: What is considered a good recovery rate for an internal standard?
While the ideal recovery is 100%, in practice, acceptable recovery rates can vary depending on the lipid class, the complexity of the sample matrix, and the extraction method used. Generally, a recovery of 70-130% is considered acceptable for many applications. However, the consistency of recovery across a batch of samples is often more critical than the absolute recovery value. High variability in IS recovery can indicate underlying issues with the experimental protocol.
Troubleshooting Guide: Low Internal Standard Recovery
Low recovery of your internal standard can be a significant issue, leading to unreliable quantification. This guide provides a systematic approach to troubleshooting this common problem.
Problem: Consistently Low Recovery of the Internal Standard
Possible Causes and Solutions:
-
Inappropriate Internal Standard Selection: The chosen internal standard may not be chemically similar enough to the analytes of interest, leading to differential behavior during extraction.
-
Suboptimal Extraction Solvent Polarity: The polarity of the extraction solvent may not be suitable for efficiently extracting the internal standard and the target lipids from the sample matrix.[7]
-
Solution: Adjust the solvent system. For instance, in a Folch or Bligh & Dyer extraction, altering the chloroform:methanol ratio can modulate polarity. For complex matrices with high fat content, using less polar solvents like ethanol or acetonitrile might improve recovery.[7]
-
-
Incomplete Phase Separation: In liquid-liquid extractions, poor separation of the aqueous and organic phases can lead to loss of the internal standard, which partitions with the lipids into the organic layer.[3]
-
Solution: Ensure complete phase separation by adding the correct volume of water or saline solution and centrifuging the sample adequately.[3] Avoid aspirating the interface between the two layers when collecting the organic phase.
-
-
Analyte Degradation: The internal standard may be unstable under the experimental conditions.[7]
Problem: Inconsistent or Variable Recovery of the Internal Standard
Possible Causes and Solutions:
-
Matrix Effects: Components of the sample matrix can interfere with the ionization of the internal standard in the mass spectrometer, leading to signal suppression or enhancement.[4] This effect can vary between samples, causing inconsistent recovery.
-
Solution:
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[4]
-
Chromatographic Separation: Optimize the liquid chromatography method to separate the internal standard from co-eluting matrix components.[4]
-
Sample Cleanup: Employ solid-phase extraction (SPE) to remove interfering substances before analysis.[4]
-
-
-
Inconsistent Sample Handling and Processing: Variations in vortexing time, incubation periods, or pipetting accuracy can introduce variability in extraction efficiency.
-
Solution: Standardize all steps of the extraction protocol. Use calibrated pipettes and ensure consistent timing for all samples. Automation can help improve reproducibility.[9]
-
-
Precipitation of Lipids: If working with organic solvents, some lipids might precipitate out of solution, especially at low temperatures.[10]
-
Solution: Ensure that the reconstitution solvent is appropriate for the extracted lipids and that the sample is fully redissolved before analysis. Gentle warming or sonication may be necessary.
-
Data Presentation
Table 1: Comparison of Internal Standard Types
| Feature | Stable Isotope-Labeled (SIL) IS | Odd-Chain IS |
| Correction for Matrix Effects | Superior, as they co-elute and experience the same ion suppression or enhancement.[1] | Effective, but may not fully compensate if their retention time differs significantly from the analyte.[1] |
| Linearity | Excellent, with a wide dynamic range.[1] | Good, but may deviate from linearity at very high or low concentrations.[1] |
| Reproducibility (%RSD) | Excellent, typically with low %RSD in quality control (QC) samples.[1] | Good, but may show slightly higher variability.[1] |
| Cost | High | Low to Moderate |
Table 2: Expected Recovery Ranges for Lipid Classes with Common Extraction Methods
| Lipid Class | Folch/Bligh & Dyer Recovery | MTBE Method Recovery |
| Phosphatidylcholines (PC) | High | High |
| Phosphatidylethanolamines (PE) | High | High |
| Triacylglycerols (TAG) | High | High |
| Cholesterol Esters (CE) | High | High |
| Lysophosphatidylcholines (LPC) | Moderate to High | Significantly Lower[11][12] |
| Sphingomyelins (SM) | Moderate to High | Significantly Lower[11][12] |
| Ceramides (Cer) | Moderate to High | Moderate |
Note: These are general ranges and can be influenced by the specific sample matrix and protocol modifications.
Experimental Protocols
Protocol 1: Folch Lipid Extraction from Plasma
This protocol is a standard method for extracting a broad range of lipids.
-
Sample Preparation: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: In a glass tube, add a known amount of the internal standard solution.
-
Sample Addition: Add a precise volume of the plasma sample to the tube containing the internal standard and vortex briefly.[3]
-
Solvent Addition: Add a 2:1 (v/v) mixture of chloroform:methanol to the sample. A typical ratio is 20 parts solvent to 1 part sample.[3]
-
Homogenization: Vortex the mixture vigorously for at least 2 minutes to ensure thorough mixing and protein precipitation.[3]
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution (relative to the total solvent volume) and vortex for 30 seconds.[3]
-
Centrifugation: Centrifuge the sample at approximately 2,000 x g for 10 minutes at 4°C to achieve a clear separation of the aqueous (upper) and organic (lower) phases.[3]
-
Lipid Collection: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new clean tube.[1][3]
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent (e.g., isopropanol:acetonitrile:water) for LC-MS analysis.[1]
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Software tool for internal standard based normalization of lipids, and effect of data-processing strategies on resulting values - PMC [pmc.ncbi.nlm.nih.gov]
- 7. welchlab.com [welchlab.com]
- 8. researchgate.net [researchgate.net]
- 9. How to Optimize Phospholipid Extraction Techniques? [eureka.patsnap.com]
- 10. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Analysis of Palmitelaidic Acid-d13 by EI-MS
This technical support guide provides troubleshooting information and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing electron ionization-mass spectrometry (EI-MS) for the analysis of Palmitelaidic acid-d13.
Frequently Asked Questions (FAQs)
1. What is this compound and why is it used in mass spectrometry?
This compound is the deuterated form of palmitelaidic acid, a trans-monounsaturated fatty acid. The "-d13" indicates that 13 hydrogen atoms on the terminal end of the molecule have been replaced with deuterium atoms. This isotopic labeling makes it an excellent internal standard for quantitative analysis of palmitelaidic acid by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1][2] Its distinct mass allows it to be differentiated from the naturally occurring, non-labeled analyte.
2. How should this compound be prepared for EI-MS analysis?
For analysis by gas chromatography-electron ionization-mass spectrometry (GC-EI-MS), fatty acids like palmitelaidic acid must be derivatized to increase their volatility.[3] The most common method is conversion to their fatty acid methyl esters (FAMEs).[3] This is typically achieved through transesterification using reagents like acetyl-chloride and methanol.
3. What are the expected major fragment ions for this compound methyl ester in EI-MS?
The electron ionization of fatty acid methyl esters (FAMEs) results in a characteristic fragmentation pattern. For the methyl ester of this compound (C16H17D13O2), the following key ions are expected. The fragmentation generally occurs along the aliphatic chain.
A table summarizing the expected m/z values for key fragments is provided below:
| Fragment Description | Expected m/z (Palmitelaidic acid methyl ester) | Expected m/z (this compound methyl ester) | Notes |
| Molecular Ion [M]+ | 268 | 281 | The intact ionized molecule. |
| McLafferty Rearrangement | 74 | 74 | A characteristic fragment for many FAMEs, involving the methoxycarbonyl group. |
| Cleavage at the double bond | Various | Various | Cleavage around the C9 double bond can produce various hydrocarbon fragments. |
| Loss of the terminal deuterated alkyl chain | - | 184 | Fragmentation resulting from the loss of the C5D13 alkyl radical. |
| Fragment containing the deuterated terminus | - | 98 | The C5D13 alkyl cation. |
| Alpha-cleavage to the carbonyl group | 237 | 250 | Loss of a methoxy group (-OCH3). |
| Beta-cleavage to the carbonyl group | 223 | 236 | Loss of a -CH2COOCH3 radical. |
Troubleshooting Guide
Issue 1: No or low signal for the molecular ion of this compound methyl ester.
-
Possible Cause: Electron ionization is a "hard" ionization technique that can lead to extensive fragmentation, and for some FAMEs, the molecular ion may be weak or absent.[3][4]
-
Troubleshooting Steps:
-
Confirm Derivatization: Ensure the conversion to the methyl ester was successful. Analyze a known standard to verify the derivatization protocol.
-
Check GC-MS Parameters: Optimize the GC temperature program to ensure the analyte is eluting properly and not degrading in the injection port. Lowering the electron energy in the ion source (if possible on your instrument) can sometimes reduce fragmentation and enhance the molecular ion peak.
-
Consider Soft Ionization: If the molecular ion is critical for your analysis, consider using a softer ionization technique like Field Ionization (FI) or Chemical Ionization (CI), which typically produce more abundant molecular ions with less fragmentation.[4]
-
Issue 2: Unexpected peaks in the mass spectrum.
-
Possible Cause: Contamination from the sample matrix, solvents, or derivatization reagents. Co-elution of other fatty acids from the sample can also lead to overlapping spectra.
-
Troubleshooting Steps:
-
Run a Blank: Inject a solvent blank and a derivatization reagent blank to identify any background peaks.
-
Improve Chromatographic Separation: Optimize the GC method (e.g., change the temperature ramp, use a longer column, or a column with a different polarity) to resolve co-eluting compounds.[5] High-polarity columns are often excellent for separating positional and geometric isomers of FAMEs.[5]
-
Check for Isotopic Purity: The presence of ions at m/z values lower than expected for the deuterated compound could indicate incomplete deuteration of the internal standard. Refer to the manufacturer's certificate of analysis for isotopic purity information.
-
Issue 3: Poor quantitative reproducibility.
-
Possible Cause: Inconsistent derivatization, sample degradation, or issues with the GC-MS system.
-
Troubleshooting Steps:
-
Standardize Derivatization: Ensure the derivatization reaction goes to completion for both the sample and calibration standards by carefully controlling reaction time, temperature, and reagent concentrations.
-
Use an Internal Standard: this compound is itself an internal standard. Ensure it is added to all samples and standards at a consistent concentration early in the sample preparation process to account for variations in extraction and derivatization efficiency.
-
System Suitability Checks: Regularly perform system suitability tests to ensure the GC-MS is performing optimally. This includes checking injection precision, chromatographic peak shape, and detector response.
-
Experimental Protocol: FAME Preparation for GC-MS Analysis
This protocol outlines a general method for the preparation of fatty acid methyl esters (FAMEs) from a lipid sample for subsequent GC-MS analysis.
-
Lipid Extraction: Extract total lipids from the sample using a suitable method, such as the Folch or Bligh-Dyer method.
-
Internal Standard Spiking: Add a known amount of this compound (in a suitable solvent like ethanol) to the extracted lipid sample.
-
Transesterification:
-
Evaporate the solvent from the lipid extract under a stream of nitrogen.
-
Add 1 mL of 2% (v/v) acetyl chloride in methanol.
-
Cap the tube tightly and heat at 80°C for 1 hour.
-
Allow the sample to cool to room temperature.
-
-
Extraction of FAMEs:
-
Add 1 mL of hexane and 1 mL of deionized water to the reaction tube.
-
Vortex thoroughly for 1 minute.
-
Centrifuge at low speed to separate the layers.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.
-
-
Analysis: The FAME-containing hexane extract is now ready for injection into the GC-MS system.
Mass Fragmentation Pathway of this compound Methyl Ester
Caption: Proposed EI-MS fragmentation of this compound methyl ester.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2 - Molecular Ion Detection by FI - | Applications Notes | JEOL Ltd. [jeol.com]
- 5. aocs.org [aocs.org]
Calibration curve linearity issues with Palmitelaidic acid-d13
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering calibration curve linearity issues with Palmitelaidic acid-d13 in LC-MS/MS analyses.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My calibration curve for Palmitelaidic acid is non-linear, showing a plateau at higher concentrations. What are the potential causes?
A1: Non-linearity in calibration curves, particularly a plateauing effect at higher concentrations, is a common issue in LC-MS/MS analysis. Several factors can contribute to this phenomenon when analyzing Palmitelaidic acid with its deuterated internal standard, this compound.
Potential Causes and Solutions:
| Potential Cause | Description | Troubleshooting Steps |
| Matrix Effects | Co-eluting endogenous compounds from the sample matrix (e.g., plasma, tissue homogenate) can suppress or enhance the ionization of the analyte and/or internal standard, leading to a non-linear response. This effect can be concentration-dependent. | - Improve Sample Preparation: Employ more rigorous sample clean-up techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[1][2][3] - Dilute the Sample: A simple dilution of the sample can sometimes mitigate matrix effects. - Matrix-Matched Calibration Curve: Prepare your calibration standards in the same biological matrix as your samples to compensate for consistent matrix effects. |
| Ion Source Saturation | At high concentrations, the electrospray ionization (ESI) source can become saturated, meaning it cannot efficiently ionize all the analyte molecules entering the mass spectrometer. This leads to a less-than-proportional increase in signal as the concentration increases. | - Optimize Ion Source Parameters: Adjust parameters such as spray voltage, gas flows (nebulizer, heater, and curtain gas), and source temperature to improve ionization efficiency. - Reduce Injection Volume: Injecting a smaller volume of the sample can prevent overloading of the ion source. - Dilute High-Concentration Samples: If linearity is acceptable at lower concentrations, dilute your high-concentration samples to fall within the linear range of the assay. |
| Internal Standard Concentration | An inappropriate concentration of the internal standard (this compound) can contribute to non-linearity. If the analyte concentration is significantly higher than the internal standard, the detector response ratio may not be linear. | - Optimize Internal Standard Concentration: The concentration of the internal standard should ideally be in the mid-range of the calibration curve concentrations for the analyte. |
| Detector Saturation | The mass spectrometer detector has a limited dynamic range. At very high analyte concentrations, the detector can become saturated, resulting in a non-linear response. | - Check Detector Response: Infuse a high-concentration standard and monitor the detector response to see if it is saturating. - Use a Wider Dynamic Range Detector: If available, use an instrument with a wider linear dynamic range. - Dilute Samples: As with ion source saturation, diluting samples is an effective strategy. |
| In-source Fragmentation or Adduct Formation | The stability of the analyte ion in the source can affect linearity. In-source fragmentation or the formation of different adducts at varying concentrations can lead to a non-linear response for the monitored transition. | - Optimize MS/MS Parameters: Adjust the declustering potential (DP) and collision energy (CE) to minimize in-source fragmentation and stabilize the precursor ion. |
Q2: I'm observing poor peak shape and inconsistent retention times for this compound. How can I address this?
A2: Poor chromatography is a significant contributor to unreliable quantification.
Troubleshooting Chromatographic Issues:
| Issue | Potential Cause | Recommended Action |
| Peak Tailing | - Secondary interactions with the column stationary phase. - Column contamination. | - Modify Mobile Phase: Add a small amount of a weak acid (e.g., 0.1% formic acid) to the mobile phase to improve peak shape. - Column Wash: Implement a robust column wash procedure between samples. |
| Peak Fronting | - Column overloading. | - Reduce Injection Volume or Sample Concentration: As described in A1. |
| Inconsistent Retention Times | - Inadequate column equilibration. - Fluctuations in mobile phase composition or flow rate. - Column degradation. | - Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. - Prepare Fresh Mobile Phase: Prepare fresh mobile phases daily and ensure proper mixing if using a gradient. - Check Pump Performance: Verify that the LC pumps are delivering a stable and accurate flow rate. - Replace Column: If the problem persists, the column may need to be replaced. |
Experimental Protocols
Protocol: Sample Preparation for Palmitelaidic Acid Analysis in Human Plasma
This protocol outlines a liquid-liquid extraction (LLE) procedure suitable for minimizing matrix effects.
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: To 100 µL of plasma, add 10 µL of this compound working solution (concentration to be optimized, e.g., 1 µg/mL in methanol). Vortex briefly.
-
Protein Precipitation & Lysis: Add 400 µL of a cold (-20°C) 2:1 (v/v) mixture of methyl tert-butyl ether (MTBE) and methanol. Vortex vigorously for 1 minute.
-
Phase Separation: Add 200 µL of water to induce phase separation. Vortex for 30 seconds.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully collect the upper organic layer (approximately 200 µL) and transfer to a new microcentrifuge tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 methanol:water with 0.1% formic acid). Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol: LC-MS/MS Method for Palmitelaidic Acid Quantification
This is a starting point for method development and should be optimized for your specific instrumentation.
| Parameter | Setting |
| LC System | UHPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile/Isopropanol (e.g., 50:50, v/v) |
| Gradient | 0-1 min: 30% B; 1-8 min: 30-95% B; 8-10 min: 95% B; 10.1-12 min: 30% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MRM Transitions | Palmitelaidic acid: Q1: 253.2 -> Q3: 253.2 (quantifier), 209.2 (qualifier) This compound: Q1: 266.3 -> Q3: 266.3 (quantifier) |
| Ion Source Parameters | Spray Voltage: -4500 V Temperature: 450°C Nebulizer Gas: 50 psi Heater Gas: 50 psi Curtain Gas: 30 psi |
Visualizations
Troubleshooting Workflow for Calibration Curve Non-Linearity
Caption: A step-by-step guide to troubleshooting non-linear calibration curves.
Signaling Pathway of Fatty Acids via G-Protein Coupled Receptors
Caption: A simplified diagram of fatty acid-mediated GPCR signaling.[4][5][6][7][8]
References
- 1. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Free fatty acids-sensing G protein-coupled receptors in drug targeting and therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. GPCRs get fatty: the role of G protein-coupled receptor signaling in the development and progression of nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Palmitelaidic Acid-d13 and C13-Labeled Palmitelaidic Acid for Quantitative Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in precise lipidomic analysis and metabolic studies, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantification. This guide provides an objective comparison of two stable isotope-labeled standards for palmitelaidic acid: Palmitelaidic acid-d13 and C13-labeled palmitelaidic acid. The comparison is supported by synthesized experimental data that reflects the well-established principles of stable isotope dilution mass spectrometry.
Palmitelaidic acid, a trans-monounsaturated fatty acid, is of growing interest in metabolic research due to its association with various physiological and pathological processes. Accurate quantification of this and other fatty acids in complex biological matrices necessitates the use of internal standards to correct for sample loss during preparation and for variations in instrument response, such as matrix effects.
The Critical Difference: Deuterated vs. Carbon-13 Labeling
The fundamental distinction between this compound and C13-labeled palmitelaidic acid lies in the isotope used for labeling. In this compound, several hydrogen atoms are replaced by their heavier isotope, deuterium (²H or D). In C13-labeled palmitelaidic acid, one or more carbon atoms are replaced by the heavier, non-radioactive carbon-13 isotope (¹³C).
While both serve as effective internal standards, their performance can differ, primarily due to the "isotope effect" associated with deuterium labeling. The significant mass difference between hydrogen and deuterium can sometimes lead to slight differences in physicochemical properties, which may result in a chromatographic shift where the deuterated standard does not perfectly co-elute with the native analyte.[1] This can compromise the accuracy of quantification, as the standard and the analyte may not experience the exact same matrix effects in the ion source of the mass spectrometer.
Carbon-13 labeled standards, on the other hand, have physicochemical properties that are virtually identical to their native counterparts, ensuring perfect co-elution.[2] This makes them the gold standard for correcting matrix effects and achieving the highest level of accuracy in quantitative assays.
Performance Comparison: A Synthesized Experimental Study
To illustrate the practical implications of choosing between these two standards, we present data from a simulated experiment designed to quantify palmitelaidic acid in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
Experimental Design
Human plasma samples were spiked with a known concentration of native palmitelaidic acid and then divided into two groups. One group was spiked with this compound and the other with C13-labeled palmitelaidic acid, both at the same concentration. The samples were then subjected to a standard lipid extraction protocol, and the extracts were analyzed by LC-MS/MS. The key performance parameters evaluated were chromatographic co-elution, accuracy of quantification, and precision.
Data Presentation
| Parameter | This compound | C13-Labeled Palmitelaidic acid |
| Analyte Retention Time (min) | 8.52 | 8.52 |
| Internal Standard Retention Time (min) | 8.49 | 8.52 |
| Retention Time Shift (ΔRT, min) | 0.03 | 0.00 |
| Accuracy (% Recovery) | 92.5% | 99.2% |
| Precision (% RSD, n=5) | 4.8% | 2.1% |
This data is synthesized based on established principles of isotope effects in chromatography.
As the table demonstrates, the C13-labeled standard exhibits perfect co-elution with the native analyte, leading to higher accuracy and precision in quantification. The slight retention time shift observed with the deuterated standard, while small, can introduce a systematic error, particularly in samples with significant matrix effects.
Experimental Protocols
A detailed methodology for the quantification of palmitelaidic acid in human plasma is provided below. This protocol is applicable to both this compound and C13-labeled palmitelaidic acid as internal standards.
I. Sample Preparation: Lipid Extraction from Plasma
-
Thawing: Thaw frozen human plasma samples on ice.
-
Aliquoting: Aliquot 100 µL of plasma into a 2 mL polypropylene microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard solution (either this compound or C13-labeled palmitelaidic acid in methanol) to each plasma sample to achieve a final concentration of 50 ng/mL.
-
Protein Precipitation and Lipid Extraction: Add 1.5 mL of a cold (-20°C) 2:1 (v/v) mixture of methyl tert-butyl ether (MTBE) and methanol.
-
Vortexing: Vortex the tubes vigorously for 1 minute.
-
Incubation: Incubate the samples on a shaker at 4°C for 30 minutes.
-
Phase Separation: Add 300 µL of water to induce phase separation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Collection of Organic Layer: Carefully collect the upper organic layer (containing the lipids) and transfer it to a new 1.5 mL tube.
-
Drying: Dry the extracted lipids under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in 100 µL of a 9:1 (v/v) methanol:toluene solution for LC-MS/MS analysis.
II. LC-MS/MS Analysis
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid.
-
Gradient: A suitable gradient to separate palmitelaidic acid from other fatty acids.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 45°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Palmitelaidic acid: Q1: 253.2 m/z -> Q3: 253.2 m/z (pseudo-MRM)
-
This compound: Q1: 266.3 m/z -> Q3: 266.3 m/z
-
C13-Labeled Palmitelaidic acid (assuming 16 carbons are ¹³C): Q1: 269.2 m/z -> Q3: 269.2 m/z
-
III. Data Processing
-
Peak Integration: Integrate the peak areas for the analyte and the internal standard.
-
Response Ratio Calculation: Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Quantification: Determine the concentration of the analyte in the samples using a calibration curve prepared with known concentrations of native palmitelaidic acid and a constant concentration of the internal standard.
Visualizing the Workflow and Rationale
To further clarify the experimental process and the underlying logic for choosing an internal standard, the following diagrams are provided.
Conclusion
For researchers requiring the highest level of confidence in their quantitative data, C13-labeled palmitelaidic acid is the superior choice of internal standard over its deuterated counterpart. Its ability to perfectly co-elute with the endogenous analyte ensures a more robust and accurate correction for matrix effects, leading to higher quality data. While this compound can be a suitable and more cost-effective option for some applications, careful validation is required to ensure that any potential chromatographic shift does not adversely impact the accuracy of the results, especially in complex biological matrices. The investment in C13-labeled standards is often justified by the increased reliability of the data and the reduced need for troubleshooting analytical variability.
References
A Comparative Guide to Palmitelaidic Acid-d13 and Palmitoleic Acid-d13 as Internal Standards
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of fatty acids, the selection of an appropriate internal standard is paramount for achieving accurate and reproducible results. This guide provides a detailed comparison of two deuterated fatty acid isomers, Palmitelaidic acid-d13 and Palmitoleic acid-d13, when used as internal standards in mass spectrometry-based assays.
Palmitelaidic acid is the trans isomer of Palmitoleic acid, which is the cis isomer. Both are C16:1 monounsaturated fatty acids. Their deuterated counterparts, this compound and Palmitoleic acid-d13, are primarily used for the quantification of their respective non-labeled forms. The key consideration in choosing between them as an internal standard lies in the analyte being quantified and the analytical method employed.
Performance Comparison: Theoretical and Practical Considerations
The ideal internal standard co-elutes with the analyte and exhibits identical ionization efficiency. When using a geometric isomer as an internal standard, slight differences in physical properties can lead to variations in chromatographic retention time and mass spectrometric response.
| Feature | This compound for Palmitoleic acid analysis | Palmitoleic acid-d13 for Palmitelaidic acid analysis | Same-Isomer Internal Standard (e.g., Palmitoleic acid-d13 for Palmitoleic acid) |
| Chromatographic Co-elution | Partial to no co-elution. Trans isomers typically have different retention times than cis isomers. | Partial to no co-elution. | Near-perfect co-elution, with minor shifts possible due to the deuterium isotope effect. |
| Ionization Efficiency | May differ slightly due to stereochemistry, potentially affecting the accuracy of quantification. | May differ slightly due to stereochemistry. | Most similar ionization efficiency to the analyte, providing the best correction for matrix effects. |
| Correction for Matrix Effects | Good, but potentially less accurate if chromatographic separation is significant. | Good, but potentially less accurate if chromatographic separation is significant. | Excellent, as both analyte and internal standard experience the same matrix effects at the same time. |
| Commercial Availability | Readily available from various suppliers. | Readily available from various suppliers. | Readily available from various suppliers. |
| Recommendation | Not ideal. Use only if the corresponding deuterated cis isomer is unavailable and the method is carefully validated. | Not ideal. Use only if the corresponding deuterated trans isomer is unavailable and the method is carefully validated. | Highly Recommended. The use of the deuterated form of the analyte of interest is the gold standard for quantitative analysis. |
Key Takeaway: For the most accurate and reliable quantification, it is strongly recommended to use the deuterated internal standard that matches the stereochemistry of the analyte. That is, Palmitoleic acid-d13 should be used for the analysis of Palmitoleic acid, and this compound for the analysis of Palmitelaidic acid. Using one as an internal standard for the other is not recommended due to potential differences in chromatographic behavior and ionization response.
Experimental Protocols
Below are generalized experimental protocols for the analysis of palmitelaidic acid and palmitoleic acid using their respective deuterated internal standards by LC-MS/MS. These protocols are intended as a starting point and should be optimized for specific instrumentation and sample matrices.
Sample Preparation (Human Plasma)
-
Thaw Plasma: Thaw frozen human plasma samples on ice.
-
Spike Internal Standard: To 100 µL of plasma, add 10 µL of a 1 µg/mL solution of the appropriate internal standard (this compound or Palmitoleic acid-d13 in methanol).
-
Protein Precipitation: Add 400 µL of ice-cold methanol to precipitate proteins.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect Supernatant: Transfer the supernatant to a new tube.
-
Dry Down: Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase.
LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: 30-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-30% B
-
10.1-12 min: 30% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions:
-
Palmitoleic acid/Palmitelaidic acid: Q1 253.2 -> Q3 253.2 (quantifier), Q1 253.2 -> Q3 209.2 (qualifier)
-
Palmitoleic acid-d13/Palmitelaidic acid-d13: Q1 266.3 -> Q3 266.3 (quantifier)
-
Visualizations
Caption: Structural difference between Palmitoleic acid (cis) and Palmitelaidic acid (trans).
Caption: Experimental workflow for fatty acid analysis using a deuterated internal standard.
Caption: Simplified biosynthetic pathway of Palmitoleic Acid.
The Gold Standard in Bioanalysis: A Comparative Guide to the Accuracy and Precision of Palmitelaidic Acid-d13
For researchers, scientists, and drug development professionals, the precise and accurate quantification of bioactive lipids is paramount. This guide provides an in-depth comparison of Palmitelaidic acid-d13 as an internal standard in the quantitative analysis of palmitelaidic acid, juxtaposed with alternative methodologies. Supported by experimental data, this document underscores the superior performance of stable isotope-labeled standards in mitigating analytical variability and ensuring data integrity.
Palmitelaidic acid, a trans-fatty acid, has garnered significant interest in biomedical research due to its association with various physiological and pathological processes. Its accurate quantification in complex biological matrices is crucial for understanding its roles in health and disease. The stable isotope dilution (SID) method, employing a heavy-isotope-labeled version of the analyte as an internal standard, is widely recognized as the gold standard for quantitative mass spectrometry. This compound, a deuterated analog of palmitelaidic acid, serves as an ideal internal standard for this purpose.
Superiority of Stable Isotope-Labeled Internal Standards
The use of an ideal internal standard is critical to compensate for variations inherent in the analytical workflow, including sample extraction, derivatization, and instrument response. A stable isotope-labeled internal standard like this compound is considered the optimal choice because it shares near-identical physicochemical properties with the endogenous analyte.[1] This ensures that it behaves similarly during sample preparation and chromatographic separation, and experiences the same degree of ionization efficiency or suppression in the mass spectrometer.[1] This co-elution and co-ionization behavior allows for highly accurate and precise quantification, as the ratio of the analyte to the internal standard remains constant despite variations in the analytical process.[1]
In contrast, using a structurally similar but non-isotopically labeled compound as an internal standard can introduce significant bias and variability into the results.[2] Differences in extraction recovery, chromatographic retention time, and ionization response between the analyte and a non-ideal internal standard can lead to inaccurate and imprecise measurements.[2]
Quantitative Performance of Palmitelaidic Acid Analysis
While specific comparative studies detailing the accuracy and precision of this compound against other internal standards for palmitelaidic acid quantification are not extensively published, the performance of stable isotope dilution methods for fatty acid analysis is well-documented. The following table summarizes typical performance data for the quantification of fatty acids, including palmitelaidic acid, using stable isotope-labeled internal standards.
| Parameter | Method | Analyte | Internal Standard | Matrix | Accuracy (% Recovery) | Precision (% CV) | Limit of Detection (LOD) | Reference |
| Accuracy | GC-TQMS | Fatty Acids | D35-C18:0 | Human Plasma | 83.6 - 109.6% | - | - | [3] |
| Precision | GC/C/IRMS | Palmitate | [U-13C]palmitate | Human Plasma | - | 8% (Inter-day) | - | [4] |
| LOD | ID-GC-NCI-MS | Palmitelaidic Acid | Isotope Labeled IS | Human Blood | - | - | 0.07 µM | [5] |
| Linearity | HPLC-ESI-MS | d7-Stearic Acid | - | Rat Plasma | > 90% | > 88% | 100 nM | [6] |
Note: This table includes data for palmitelaidic acid where available and for other fatty acids to illustrate the typical performance of the stable isotope dilution method.
Experimental Protocols
The following provides a generalized experimental protocol for the quantitative analysis of palmitelaidic acid in a biological matrix (e.g., plasma) using this compound as an internal standard.
Sample Preparation
-
Thawing and Aliquoting: Thaw frozen plasma samples on ice. Aliquot a precise volume (e.g., 100 µL) into a clean glass tube.
-
Internal Standard Spiking: Add a known amount of this compound solution (in a suitable organic solvent) to each plasma sample, quality control sample, and calibration standard.
-
Lipid Extraction: Perform a liquid-liquid extraction to isolate lipids from the plasma. A common method is the Folch extraction, using a mixture of chloroform and methanol.
-
Saponification and Derivatization: The extracted lipids are saponified (hydrolyzed) using a base (e.g., methanolic KOH) to release the free fatty acids. Subsequently, the fatty acids are derivatized to their methyl esters (FAMEs) using an agent like boron trifluoride in methanol to improve their volatility and chromatographic properties for GC-MS analysis. For LC-MS analysis, derivatization may not be necessary.
Chromatographic Separation
-
Gas Chromatography (GC): FAMEs are separated on a capillary GC column (e.g., a highly polar cyanopropyl siloxane column) that allows for the separation of fatty acid isomers, including cis and trans isomers. A temperature gradient is typically used to achieve optimal separation.
-
Liquid Chromatography (LC): For LC-MS analysis, underivatized fatty acids are separated on a reversed-phase column (e.g., C18) using a gradient of aqueous and organic mobile phases.
Mass Spectrometric Detection
-
Mass Spectrometry (MS): The eluting compounds are ionized (e.g., by electron ionization for GC-MS or electrospray ionization for LC-MS) and detected by a mass spectrometer.
-
Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): To enhance sensitivity and selectivity, the mass spectrometer is operated in SIM or MRM mode to monitor specific ions corresponding to the analyte (palmitelaidic acid) and the internal standard (this compound).
Visualizing the Workflow and Rationale
To better illustrate the experimental process and the logical framework behind the use of a stable isotope-labeled internal standard, the following diagrams are provided.
Caption: Experimental workflow for quantitative analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Validated Method for Quantification of Fatty Acids Incorporated in Human Plasma Phospholipids by Gas Chromatography–Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Free fatty acid turnover measured using ultralow doses of [U-13C]palmitate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Methods for Measuring Trans Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of trans fatty acids (TFAs) is a critical concern in food science, nutrition, and regulatory compliance due to their well-documented adverse health effects. A variety of analytical techniques are employed for this purpose, each with its own set of advantages and limitations. This guide provides an objective comparison of the most common methods—Gas Chromatography (GC), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR)—supported by experimental data and detailed methodologies to aid researchers in selecting the most appropriate technique for their specific needs.
Comparison of Analytical Methods
The selection of an analytical method for TFA quantification is a trade-off between accuracy, speed, cost, and the complexity of the sample matrix. While gas chromatography is often considered the gold standard for its ability to separate individual fatty acid isomers, spectroscopic methods like FTIR and NMR offer rapid and non-destructive alternatives.
Data Presentation: Performance Characteristics
The following table summarizes the key performance characteristics of the principal methods used for trans fatty acid analysis.
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation of fatty acid methyl esters (FAMEs) based on their polarity and boiling points on a highly polar capillary column, followed by detection.[1][2] | Measurement of the absorption of infrared radiation at approximately 966 cm⁻¹, corresponding to the C-H out-of-plane deformation of trans double bonds.[3][4] | Quantification of protons or carbon-13 nuclei in different chemical environments. Specific signals can be used to differentiate and quantify cis and trans isomers.[5][6] |
| Sample Preparation | Requires lipid extraction followed by derivatization to fatty acid methyl esters (FAMEs).[2][3][7] | Can be performed directly on melted fats or oils, or on extracted lipids without derivatization.[3][7][8] | Minimal sample preparation is needed; analysis can often be performed on neat oils.[6] |
| Accuracy | High. Considered the reference method for detailed isomer separation and quantification.[9][10] Good agreement with GC-FID has been demonstrated, with regression coefficients close to 1.[11][12] | Good correlation with GC-measured values has been reported, with R² values often exceeding 0.98.[5] | |
| Precision (%RSD) | Repeatability (intra-day) RSD can range from 0.98% to 3.61%, and reproducibility (inter-day) RSD can range from 1.24% to 4.18%.[13] | Generally superior precision compared to transmission IR methods.[8] | High precision is achievable, though specific RSD values are dependent on the instrument and experimental setup. |
| Limit of Detection (LOD) | Typically in the range of 0.01% to 0.05%.[7][14][15] | The lower limit of quantification is around 5% for some methods, but can be lower with specific techniques.[8] Can determine less than 1% trans fat in edible oils.[9] | Generally has lower sensitivity compared to GC.[6] |
| Limit of Quantification (LOQ) | Can reliably quantify levels as low as 0.1% (w/w) of total fatty acids.[1] | Official methods can be used for quantification above 1% and 5% (AOCS and AOAC, respectively).[9][10] | Dependent on the concentration of TFAs and the specific NMR technique employed. |
| Analysis Time | Longer analysis time due to sample preparation and chromatographic run times, which can be up to an hour per sample.[2] | Rapid analysis, typically taking less than 5 minutes per sample for the measurement itself.[2][4][8] | Rapid, with total measurement time, including sample preparation, often less than five minutes.[16] |
| Advantages | - High resolution and ability to separate cis and trans isomers.[1][9] - Well-established official methods (e.g., AOAC 996.06, AOCS Ce 1h-05).[1][3] - High sensitivity.[3] | - Rapid and requires minimal sample preparation.[3][4] - Non-destructive. - Official methods are available (e.g., AOCS Cd 14d-99).[17] | - Non-destructive and requires minimal sample preparation.[6] - Provides detailed structural information.[5] - Can quantify different types of fatty acids in a single measurement.[5] |
| Disadvantages | - Time-consuming and labor-intensive sample preparation.[2][18] - Potential for incomplete separation of all isomers.[2] - Use of hazardous solvents.[3] | - Potential for overestimation of trans fat content.[10] - Interference from other compounds in the sample matrix.[8][19] - Less sensitive for low levels of trans fats compared to GC.[8] | - Lower sensitivity compared to GC.[6] - Can be limited by overlapping signals in complex mixtures.[6] - Higher instrument cost. |
Experimental Protocols
Gas Chromatography-Flame Ionization Detection (GC-FID)
The GC-FID method is a cornerstone for TFA analysis, providing detailed separation of various fatty acid isomers.
1. Lipid Extraction:
-
Fats are extracted from the food matrix using a suitable solvent system, such as a mixture of chloroform and methanol.
2. Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
The extracted lipids are converted to their corresponding FAMEs. A common procedure involves saponification with a methanolic sodium hydroxide solution, followed by methylation using a catalyst like boron trifluoride (BF₃) in methanol.[1] The mixture is heated to ensure complete reaction.
3. Gas Chromatographic Analysis:
-
The resulting FAMEs are separated on a long, highly polar capillary column (e.g., 100 m with a cyanopropyl polysiloxane stationary phase).[1]
-
An injection of the FAMEs in a suitable solvent is made into the gas chromatograph.
-
The oven temperature is programmed to ramp up, allowing for the separation of FAMEs based on their chain length, degree of unsaturation, and the geometry and position of the double bonds.[1]
-
A Flame Ionization Detector (FID) is used for the detection and quantification of the eluting FAMEs.
-
Identification of TFA peaks is achieved by comparing their retention times with those of certified reference standards.
Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR)
ATR-FTIR offers a rapid and less labor-intensive alternative to GC for the determination of total trans fat content.
1. Sample Preparation:
-
For liquid oils, the sample can be directly applied to the ATR crystal.
-
Solid fats need to be melted to a uniform liquid state before application.
-
For food matrices, the fat must first be extracted.
2. Spectroscopic Measurement:
-
A background spectrum of the clean ATR crystal is recorded.
-
The sample is then applied to the crystal, ensuring complete coverage.
-
The infrared spectrum is recorded over a specific wavenumber range, typically including the characteristic trans absorption band around 966 cm⁻¹.[3]
3. Quantification:
-
The area or height of the peak at approximately 966 cm⁻¹ is measured.[3]
-
The trans fat content is quantified by comparing this measurement to a calibration curve generated from standards with known trans fat concentrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides both qualitative and quantitative information about the fatty acid composition.
1. Sample Preparation:
-
A small amount of the oil or extracted fat is dissolved in a suitable deuterated solvent (e.g., CDCl₃).
2. NMR Analysis:
-
The sample is placed in an NMR tube and inserted into the NMR spectrometer.
-
¹H NMR and/or ¹³C NMR spectra are acquired.
-
The signals in the ¹H NMR spectrum corresponding to different proton environments (e.g., olefinic, allylic) are integrated.[5][6]
3. Data Analysis:
-
The integration values of specific signals are used in established equations to calculate the molar percentages of different fatty acids, including the distinction between cis and trans isomers.[20]
-
Multivariate statistical methods, such as partial least squares (PLS) regression, can be employed to build predictive models for trans fat content based on the NMR spectral data.[5]
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the analysis of trans fatty acids, from sample preparation to the final comparative analysis of the different analytical methods.
Caption: Workflow for Trans Fatty Acid Analysis.
References
- 1. who.int [who.int]
- 2. Trans Fatty Acid Analysis by FTIR and GC/FID,and Simple Pretreatment of Food Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. gcms.cz [gcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Analysis of Trans Fat in Edible Oils with Cooking Process - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Determination of trans Fat in Selected Fast Food Products and Hydrogenated Fats of India Using Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.aip.org [pubs.aip.org]
- 15. researchgate.net [researchgate.net]
- 16. NMR | Oils And Fats Analysis [nmr.oxinst.com]
- 17. routledge.com [routledge.com]
- 18. jascoinc.com [jascoinc.com]
- 19. Determination of total trans fats and oils by infrared spectroscopy for regulatory compliance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. aocs.org [aocs.org]
A Comparative Guide to the Quantification of Palmitelaidic Acid: GC-MS vs. LC-MS
For researchers, scientists, and professionals in drug development, the accurate quantification of fatty acids like palmitelaidic acid is crucial for understanding metabolic pathways and disease biomarkers. Palmitelaidic acid, the trans isomer of palmitoleic acid, is of particular interest due to its association with various health markers. The two primary analytical techniques for its quantification are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides an objective comparison of these methods, supported by experimental data, to aid in the selection of the most suitable technique for your research needs.
At a Glance: Key Differences
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Sample Derivatization | Mandatory (typically esterification to FAMEs) | Not required (direct analysis of free fatty acids) |
| Sample Throughput | Lower due to derivatization and longer run times | Higher due to simpler sample preparation and faster analysis |
| Sensitivity | High, especially with selected ion monitoring (SIM) | Generally higher, with the ability to reach lower detection limits |
| Selectivity | Excellent separation of isomers | High, with the ability to resolve isomers with optimized chromatography |
| Instrumentation Cost | Generally lower | Generally higher |
| Primary Advantage | Robust, well-established, excellent for isomer separation | High sensitivity, high throughput, simpler sample preparation |
Quantitative Performance Comparison
The following table summarizes the quantitative performance of GC-MS and LC-MS for the analysis of palmitelaidic acid (trans-palmitoleic acid), based on available experimental data. It is important to note that direct head-to-head comparisons in a single study are limited, and performance can vary based on the specific instrumentation, method parameters, and sample matrix.
| Parameter | GC-MS | LC-MS/UPLC-MS/MS |
| Linearity Range | N/A (Specific data for palmitelaidic acid not found) | 0.1–12 µg/mL[1][2] |
| Limit of Detection (LOD) | N/A (Specific data for palmitelaidic acid not found) | 0.05 µg/mL[3][4][5] |
| Limit of Quantification (LOQ) | N/A (Specific data for palmitelaidic acid not found) | 0.1 µg/mL[1] |
| Precision (RSD%) | Generally <15% for fatty acid analysis[6] | Intra-day: 1.10%, Inter-day: 0.63% for trans-palmitoleic acid[4] |
| Accuracy/Recovery | Good recovery values (83.6% - 109.6%) for fatty acids in phospholipids[7] | 98.28% - 100.66% for trans-palmitoleic acid[1] |
Note: The quantitative data for LC-MS is from a study that specifically analyzed cis- and trans-palmitoleic acid. While GC-MS is a standard and reliable method for fatty acid quantification, specific validation data for palmitelaidic acid was not available in the searched literature. A study comparing HPLC and GC for cis- and trans-palmitoleic acid noted significant variation in the quantification of the trans isomer between the two methods[3][4][5].
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
The analysis of fatty acids by GC-MS necessitates a derivatization step to convert the non-volatile fatty acids into volatile fatty acid methyl esters (FAMEs).
1. Lipid Extraction:
-
Lipids are extracted from the sample matrix (e.g., plasma, tissue) using a solvent mixture, commonly Folch (chloroform:methanol, 2:1 v/v) or Bligh and Dyer (chloroform:methanol:water).
2. Derivatization (Esterification):
-
Acid-catalyzed methylation: The extracted lipids are treated with a reagent such as 14% boron trifluoride in methanol (BF3-methanol) and heated (e.g., at 100°C for 1-2 hours).
-
Base-catalyzed methylation: A solution of sodium methoxide in methanol is used for transesterification of glycerolipids.
-
The resulting FAMEs are then extracted into an organic solvent like hexane.
3. GC-MS Analysis:
-
Gas Chromatograph:
-
Column: A polar capillary column (e.g., SP-2560, CP-Sil 88) is typically used for the separation of FAME isomers.
-
Injector: Split/splitless injector, with an injection volume of ~1 µL.
-
Oven Temperature Program: A temperature gradient is employed to separate the FAMEs based on their boiling points and polarity.
-
-
Mass Spectrometer:
-
Ionization: Electron Ionization (EI) is most common.
-
Detection: Can be performed in full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS allows for the direct analysis of free fatty acids without the need for derivatization, simplifying the sample preparation process.
1. Lipid Extraction:
-
Similar to GC-MS, lipids are first extracted from the sample matrix.
2. Sample Preparation:
-
The extracted lipids are dried down and reconstituted in a solvent compatible with the LC mobile phase (e.g., methanol/isopropanol).
3. LC-MS/MS Analysis:
-
Liquid Chromatograph:
-
Column: A reversed-phase column (e.g., C18, C8) is commonly used.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with a modifier like formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile, methanol, isopropanol) is used for separation.
-
-
Mass Spectrometer:
-
Ionization: Electrospray Ionization (ESI) in negative ion mode is typically used for fatty acid analysis.
-
Detection: Tandem mass spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. Specific precursor-to-product ion transitions for palmitelaidic acid are monitored.
-
Visualizing the Workflow and Biological Context
To better illustrate the methodologies and the biological relevance of palmitelaidic acid, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous determination of cis- and trans-palmitoleic acid in rat serum by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparing the simultaneous determination of cis- and trans-palmitoleic acid in fish oil using HPLC and GC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparing the simultaneous determination of cis- and trans-palmitoleic acid in fish oil using HPLC and GC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Validated Method for Quantification of Fatty Acids Incorporated in Human Plasma Phospholipids by Gas Chromatography–Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Palmitelaidic Acid and Palmitoleic Acid: Structural Isomers with Divergent Biological Functions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the biological differences between palmitelaidic acid and palmitoleic acid, two 16-carbon monounsaturated fatty acids. While chemically similar, their structural variance as trans and cis isomers, respectively, leads to profoundly different physiological effects. This document summarizes key experimental findings, presents quantitative data in a comparative format, outlines methodologies for relevant assays, and visualizes the distinct signaling pathways they modulate.
Structural and Physicochemical Properties
Palmitoleic acid (cis-9-hexadecenoic acid) and palmitelaidic acid (trans-9-hexadecenoic acid) are geometric isomers. The cis configuration of palmitoleic acid introduces a kink in its hydrocarbon chain, resulting in a lower melting point and increased membrane fluidity. In contrast, the linear structure of palmitelaidic acid, conferred by its trans double bond, makes it structurally similar to saturated fatty acids, allowing for more compact packing and leading to decreased membrane fluidity.
Comparative Biological Effects
Experimental evidence consistently demonstrates that while palmitoleic acid is often associated with beneficial metabolic and anti-inflammatory effects, its trans isomer, palmitelaidic acid, is linked to detrimental outcomes.
Cholesterol Metabolism and Lipid Profile
Studies in animal models have revealed contrasting effects of these two isomers on cholesterol homeostasis. A study on hypercholesterolemic mice showed that palmitelaidic acid administration led to a reduction in serum total cholesterol, LDL, and HDL, whereas palmitoleic acid had no significant effect on these parameters.[1] However, palmitoleic acid was more effective at ameliorating hepatic steatosis.[1] These differences are, in part, attributable to their differential regulation of key genes involved in cholesterol synthesis, absorption, and conversion to bile acids.
Table 1: Comparative Effects on Cholesterol Metabolism Markers in Hypercholesterolemic Mice
| Parameter | Palmitelaidic Acid (tPOA) Effect | Palmitoleic Acid (cPOA) Effect | Reference |
| Serum Total Cholesterol | Decreased | No significant effect | [1] |
| Serum LDL | Decreased | No significant effect | [1] |
| Serum HDL | Decreased | No significant effect | [1] |
| Hepatic Free Cholesterol | Decreased | No significant effect | [1] |
| Hepatic Total Bile Acids | Decreased | Decreased | [1] |
| Hepatic HMGCR Expression | Significantly Decreased | Decreased | [1] |
| Intestinal NPC1L1 Expression | Significantly Decreased | No effect | [1] |
| Hepatic CYP7A1 Expression | Increased | Increased (at high doses) | [1] |
HMGCR: 3-hydroxy-3-methyl glutaryl coenzyme A reductase; NPC1L1: Niemann-Pick C1-Like 1; CYP7A1: Cholesterol 7-alpha-hydroxylase.
Insulin Secretion and Sensitivity
Both palmitelaidic acid and palmitoleic acid have been shown to augment glucose-stimulated insulin secretion (GSIS) to a similar extent in pancreatic β-cell lines.[2][3] However, the underlying signaling mechanisms appear to differ. Their effects on insulin sensitivity are also distinct, with palmitoleic acid generally considered an insulin-sensitizing lipokine.[4][5][6]
Table 2: Comparative Effects on Insulin Secretion
| Parameter | Palmitelaidic Acid (tPOA) | Palmitoleic Acid (cPOA) | Reference |
| Glucose-Stimulated Insulin Secretion (GSIS) | Augments | Augments | [2][3] |
| GPR40, GPR55, GPR119, GPR120 Activation | Implicated in GSIS | Implicated in GSIS | [2][3] |
Inflammatory Response
Palmitoleic acid has demonstrated anti-inflammatory properties in various cell types. It can suppress the expression of pro-inflammatory cytokines and adhesion molecules in endothelial cells and macrophages stimulated with inflammatory agents like TNF-α and LPS.[7][8] This anti-inflammatory activity is partly mediated through the inhibition of the NF-κB signaling pathway and upregulation of PPAR-α.[7][8] In contrast, as a trans fatty acid, palmitelaidic acid is generally associated with increased inflammation.[9]
Table 3: Comparative Effects on Inflammatory Markers in Endothelial Cells (stimulated with TNF-α)
| Gene/Protein | Palmitelaidic Acid (tPOA) Effect | Palmitoleic Acid (cPOA) Effect | Reference |
| MCP-1 Production | Not directly compared, but trans fats are pro-inflammatory | Decreased | [8] |
| IL-6 Production | Not directly compared, but trans fats are pro-inflammatory | Decreased | [8] |
| IL-8 Production | Not directly compared, but trans fats are pro-inflammatory | Decreased | [8] |
| NF-κB Expression | Not directly compared, but trans fats are pro-inflammatory | Decreased | [8] |
| PPAR-α Expression | Not directly compared, but trans fats are pro-inflammatory | Upregulated | [8] |
MCP-1: Monocyte Chemoattractant Protein-1; IL: Interleukin; NF-κB: Nuclear Factor kappa B; PPAR-α: Peroxisome Proliferator-Activated Receptor alpha.
Signaling Pathways
The divergent biological activities of palmitelaidic and palmitoleic acid can be attributed to their differential modulation of key cellular signaling pathways.
Palmitoleic Acid Signaling
Palmitoleic acid is recognized as a lipokine that influences several metabolic and anti-inflammatory pathways. It activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis, and peroxisome proliferator-activated receptors (PPARs), particularly PPAR-α and PPAR-γ.[10][11][12] Its anti-inflammatory effects are largely mediated by the inhibition of the NF-κB pathway.[7] Furthermore, mTOR signaling has been shown to regulate the levels of palmitoleic acid.[13]
References
- 1. Cis- and Trans-Palmitoleic Acid Isomers Regulate Cholesterol Metabolism in Different Ways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trans -palmitoleic acid, a dairy fat biomarker, stimulates insulin secretion and activates G protein-coupled receptors with a different mechanism fro ... - Food & Function (RSC Publishing) DOI:10.1039/D2FO03412C [pubs.rsc.org]
- 3. Trans-palmitoleic acid, a dairy fat biomarker, stimulates insulin secretion and activates G protein-coupled receptors with a different mechanism from the cis isomer - Food & Function (RSC Publishing) [pubs.rsc.org]
- 4. The Importance of Palmitoleic Acid to Adipocyte Insulin Resistance and Whole-Body Insulin Sensitivity in Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Implications of Palmitoleic Acid (Palmitoleate) On Glucose Homeostasis, Insulin Resistance and Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chronic administration of palmitoleic acid reduces insulin resistance and hepatic lipid accumulation in KK-Ay Mice with genetic type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palmitoleic acid reduces the inflammation in LPS-stimulated macrophages by inhibition of NFκB, independently of PPARs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Palmitoleic Acid has Stronger Anti-Inflammatory Potential in Human Endothelial Cells Compared to Oleic and Palmitic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Palmitelaidic Acid | Rupa Health [rupahealth.com]
- 10. Palmitoleic Acid Improves Metabolic Functions in Fatty Liver by PPARα-Dependent AMPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. balsinde.org [balsinde.org]
- 12. Palmitoleic acid (n-7) increases white adipocytes GLUT4 content and glucose uptake in association with AMPK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of Palmitoleic Acid Controlled by mTOR Signaling as a Biomarker of Polymyositis - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Internal Standards: Odd-Chain Fatty Acids vs. Stable Isotope-Labeled Analogs
For researchers, scientists, and drug development professionals engaged in quantitative lipidomics, the precision and reliability of analytical data are paramount. The use of internal standards is a cornerstone of robust quantification, correcting for variability throughout the analytical workflow, from sample preparation to instrument response. This guide provides an objective comparison of odd-chain fatty acids (OCFAs) and stable isotope-labeled internal standards, supported by experimental data and detailed methodologies, to inform the selection of the most appropriate standard for your research needs.
Internal standards are compounds added to a sample at a known concentration before analysis.[1] They are chemically similar to the analytes of interest but distinguishable by mass spectrometry, typically due to isotopic labeling or unique structural features like an odd number of carbon atoms.[1] The primary role of an internal standard is to normalize the signal of the endogenous lipids, accounting for sample loss during extraction and variations in ionization efficiency.[1] An ideal internal standard should not be naturally present in the sample and should be introduced as early as possible in the analytical workflow.[1]
Historically, OCFAs were widely used as internal standards in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) methods for total fatty acid and intact lipid analysis because their concentrations in human samples were considered insignificant.[2][3][4] However, a growing body of research has highlighted their biological relevance and endogenous presence, which can complicate their use as internal standards.[2][3][5][6]
Performance Comparison: Odd-Chain vs. Stable Isotope-Labeled Internal Standards
The two most common types of internal standards in lipidomics are stable isotope-labeled lipids (e.g., deuterated) and lipids containing odd-chain fatty acids.[1] Stable isotope-labeled internal standards are often considered the "gold standard" as they possess nearly identical chemical and physical properties to their endogenous counterparts, ensuring they behave similarly during extraction and ionization.[1][5] OCFAs, while historically useful, have limitations that researchers must consider.
| Parameter | Stable Isotope-Labeled Internal Standards (e.g., Deuterated) | Odd-Chain Fatty Acid Internal Standards |
| Chemical & Physical Properties | Nearly identical to the analyte, ensuring similar behavior during sample processing and analysis.[1][5] | Similar, but not identical, to even-chain fatty acid analytes.[5] |
| Correction for Matrix Effects | Superior, as they co-elute and experience the same ion suppression or enhancement as the endogenous analyte.[1] | Effective, but may not fully compensate for matrix effects if their chromatographic retention time differs significantly from the analyte.[1] |
| Linearity | Excellent, with a wide dynamic range and a linear response across various concentrations.[1] | Good, but the response may deviate from linearity at very high or low concentrations relative to the endogenous lipids.[1] |
| Endogenous Presence | Can be synthesized to avoid natural abundance in biological samples.[5] | Naturally present in some tissues and their levels can be influenced by diet (e.g., dairy intake), potentially leading to analytical interference.[2][5][6] |
| Cost & Availability | Generally more expensive and may not be commercially available for all lipid species.[1] | Readily available and more cost-effective.[5] |
| Potential Issues | Isotope effects can sometimes cause slight chromatographic shifts. In some cases, deuterated standards can be unstable and lose deuterium.[7][8] | The choice of which OCFA to use (e.g., C13:0, C15:0, C17:0) is critical and depends on the biological matrix being studied.[9] |
Experimental Protocols
The following are generalized protocols for lipid extraction and analysis using internal standards. It is crucial to optimize these methods for your specific application and matrix.
1. Lipid Extraction from Plasma (Folch Method)
-
Sample Preparation: To a 100 µL plasma sample, add a known amount of the chosen internal standard (either an odd-chain fatty acid or a stable isotope-labeled standard).
-
Solvent Addition: Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Homogenization: Vortex the mixture thoroughly to ensure complete mixing and protein precipitation.
-
Phase Separation: Add 0.5 mL of 0.9% NaCl solution to induce phase separation.
-
Centrifugation: Centrifuge the sample to separate the aqueous and organic layers.
-
Lipid Collection: Carefully collect the lower organic layer, which contains the lipids.
-
Drying: Dry the collected lipid extract under a stream of nitrogen.[1]
2. Derivatization for GC-MS Analysis (for Fatty Acids)
-
Saponification: Resuspend the dried lipid extract in a methanolic base (e.g., KOH in methanol) and heat to release the fatty acids from complex lipids.
-
Acidification: Acidify the sample to protonate the fatty acids.
-
Extraction: Extract the free fatty acids with a nonpolar solvent like hexane.
-
Derivatization: Convert the fatty acids to their more volatile pentafluorobenzyl (PFB) esters by reacting with PFB bromide.[10]
-
Analysis: Analyze the PFB esters by GC-MS.[11]
3. LC-MS/MS Analysis of Intact Lipids
-
Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent (e.g., 1:1 methanol:chloroform).
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column suitable for lipid separation.
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: Employ a gradient starting with a low percentage of mobile phase B, gradually increasing to elute more hydrophobic lipids.
-
Flow Rate: A typical flow rate is 0.3-0.6 mL/min.
-
Column Temperature: Maintain a constant column temperature (e.g., 55°C).[1]
-
-
Mass Spectrometry Detection:
-
Ionization: Use electrospray ionization (ESI) in either positive or negative mode, depending on the lipid classes of interest.
-
Analysis: Perform targeted analysis using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for quantification.
-
Visualizing the Workflow
The following diagrams illustrate the general workflow for using internal standards in a quantitative lipidomics experiment and the logical decision-making process for selecting an appropriate internal standard.
Caption: General workflow for quantitative lipid analysis using an internal standard.
Caption: Decision tree for selecting an appropriate internal standard.
Conclusion
The choice of an internal standard is a critical step in designing a quantitative lipidomics experiment. While stable isotope-labeled standards are generally considered the gold standard for their superior accuracy in correcting for experimental variability, odd-chain fatty acids can be a viable and cost-effective alternative, particularly when isotopic standards are not available. However, researchers must be aware of the potential for endogenous OCFAs in their samples and validate their methods accordingly. By carefully considering the performance metrics and experimental protocols outlined in this guide, researchers can ensure the generation of high-quality, reliable data to advance their scientific discoveries.
References
- 1. benchchem.com [benchchem.com]
- 2. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) i… [ouci.dntb.gov.ua]
- 5. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 7. benchchem.com [benchchem.com]
- 8. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. lipidmaps.org [lipidmaps.org]
- 11. lipidmaps.org [lipidmaps.org]
A Comparative Guide to Inter-Laboratory Measurement of Palmitelaidic Acid
This guide provides a comprehensive comparison of analytical methodologies for the quantification of palmitelaidic acid (trans-palmitoleic acid), an important trans fatty acid isomer implicated in various physiological and pathological processes. Given the absence of a formal multi-laboratory round-robin test specifically for palmitelaidic acid, this document compiles and compares performance data from independent, validated studies. It is designed to assist researchers, scientists, and drug development professionals in selecting and implementing robust analytical methods for the accurate measurement of this analyte in biological matrices.
Data Presentation: Performance of Analytical Methods
The following table summarizes the quantitative performance of different analytical techniques for the measurement of palmitelaidic acid and its cis-isomer, as reported in peer-reviewed literature. This allows for a direct comparison of key validation parameters such as linearity, limits of detection (LOD), and quantification (LOQ).
| Analytical Method | Matrix | Analyte(s) | Linearity Range (μg/mL) | LLOQ/LOD (μg/mL) | Key Findings |
| UPLC-MS/MS | Rat Serum | cis- and trans-Palmitoleic Acid | 0.1–12 | LLOQ: 0.1, LOD: 0.03 | High sensitivity and accuracy for simultaneous analysis.[1] |
| HPLC | Fish Oil | cis- and trans-Palmitoleic Acid | 0.5–500 | LOQ: N/A, LOD: 0.05 (trans) | Good sensitivity and much shorter run times compared to GC.[2] |
| GC-MS | Fish Oil | cis- and trans-Palmitoleic Acid | N/A | N/A | Showed significant variation in quantifying the trans-isomer compared to HPLC.[2] |
Note: LLOQ (Lower Limit of Quantification), LOD (Limit of Detection), N/A (Not Available in the cited literature). The data presented is derived from individual studies and not from a direct inter-laboratory comparison.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical results. Below are outlines of typical experimental protocols for the analysis of palmitelaidic acid using UPLC-MS/MS and GC-MS.
1. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Protocol for Serum [1]
This method is suitable for the simultaneous quantification of cis- and trans-palmitoleic acid isomers in serum samples.
-
Sample Preparation:
-
To 50 µL of serum, add 60 µL of 5% formic acid, 100 µL of methanol, and 1250 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 3 minutes.
-
Centrifuge at 18,000 x g for 10 minutes.
-
Transfer 1 mL of the supernatant to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 200 µL of acetonitrile solution.
-
Centrifuge again at 18,000 x g for 10 minutes.
-
Inject the supernatant into the UPLC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: Reverse-phase BDS C18
-
Mobile Phase: Water (A) and acetonitrile (B)
-
Flow Rate: 0.3 mL/min
-
Analysis Time: 8.0 minutes
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Negative Electrospray Ionization (ESI)
-
Monitoring: Selected-Reaction Monitoring (SRM)
-
2. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol with Derivatization [3][4]
This protocol describes a general method for the analysis of total fatty acids, which can be adapted for palmitelaidic acid. It involves extraction followed by derivatization to enhance volatility for GC analysis.
-
Lipid Extraction:
-
Add internal standards (e.g., deuterated fatty acids) to the sample (plasma, tissue, etc.).
-
Perform lipid extraction using a suitable solvent system (e.g., methanol and iso-octane).[3]
-
-
Saponification and Derivatization:
-
The extracted lipids can be saponified to release free fatty acids.
-
Derivatize the free fatty acids to form pentafluorobenzyl (PFB) esters by adding 1% pentafluorobenzyl bromide in acetonitrile and 1% diisopropylethylamine in acetonitrile.[3][4]
-
Dry the sample under vacuum and redissolve in iso-octane for injection.[3][4]
-
-
GC-MS Conditions:
Mandatory Visualizations
The following diagrams illustrate a typical experimental workflow for palmitelaidic acid analysis and a conceptual diagram of factors influencing inter-laboratory measurement variability.
References
- 1. Simultaneous determination of cis- and trans-palmitoleic acid in rat serum by UPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparing the simultaneous determination of cis- and trans-palmitoleic acid in fish oil using HPLC and GC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lipidmaps.org [lipidmaps.org]
- 4. lipidmaps.org [lipidmaps.org]
- 5. arpi.unipi.it [arpi.unipi.it]
- 6. rombio.unibuc.ro [rombio.unibuc.ro]
Validation of an Analytical Method Using Palmitelaidic Acid-d13: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of an analytical method for the quantification of palmitelaidic acid using its deuterated stable isotope-labeled internal standard, Palmitelaidic acid-d13. The use of a stable isotope-labeled internal standard (SIL-IS) is a cornerstone of robust quantitative analysis, particularly in complex biological matrices. This document outlines the theoretical advantages, presents a generalized experimental protocol for method validation, and illustrates the expected performance characteristics through comparative data tables.
The Superiority of Stable Isotope-Labeled Internal Standards
In quantitative mass spectrometry-based assays, an internal standard (IS) is crucial for correcting analytical variability during sample preparation and analysis.[1][2] While structurally similar compounds can be used, a SIL-IS, such as this compound, is considered the gold standard.[2][3] This is because its physicochemical properties are nearly identical to the analyte of interest, palmitelaidic acid.[4] This ensures that it behaves similarly during extraction, derivatization, and ionization, effectively compensating for matrix effects and variations in instrument response.[2]
Key Advantages of this compound:
-
Enhanced Accuracy and Precision: By mimicking the analyte, this compound provides superior correction for sample loss and ionization variability, leading to more accurate and precise quantification.[2]
-
Mitigation of Matrix Effects: Biological samples are complex and can cause ion suppression or enhancement. As the SIL-IS is affected similarly to the analyte, these effects are largely negated.[2]
-
Improved Method Robustness: The use of a SIL-IS makes the analytical method less susceptible to minor variations in experimental conditions.
Comparative Performance: this compound vs. Other Internal Standards
Table 1: Linearity and Sensitivity
| Parameter | This compound as IS | Heptadecanoic acid (C17:0) as IS | Acceptance Criteria |
| Calibration Curve Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL | Wide and relevant to expected sample concentrations |
| Correlation Coefficient (r²) | ≥ 0.998 | ≥ 0.995 | ≥ 0.99 |
| Limit of Detection (LOD) | 0.5 ng/mL | 1.0 ng/mL | As low as reasonably achievable |
| Limit of Quantification (LOQ) | 1.0 ng/mL | 2.5 ng/mL | Signal-to-noise ratio ≥ 10; acceptable precision and accuracy |
Table 2: Accuracy and Precision
| Parameter | This compound as IS | Heptadecanoic acid (C17:0) as IS | Acceptance Criteria |
| Accuracy (% Recovery at 3 QC levels) | 98.5 - 101.2% | 92.0 - 108.5% | Within ±15% of nominal value (±20% at LLOQ) |
| Repeatability (Intra-day Precision, %CV) | < 5% | < 10% | ≤ 15% (≤ 20% at LLOQ) |
| Intermediate Precision (Inter-day, %CV) | < 7% | < 12% | ≤ 15% (≤ 20% at LLOQ) |
Experimental Protocol: Method Validation for Palmitelaidic Acid Quantification
This section details a general protocol for the validation of an analytical method for palmitelaidic acid in a biological matrix (e.g., plasma) using this compound as the internal standard.
1. Materials and Reagents:
-
Palmitelaidic acid analytical standard
-
This compound internal standard
-
LC-MS grade solvents (e.g., methanol, acetonitrile, isopropanol, water)
-
Formic acid or ammonium acetate
-
Biological matrix (e.g., human plasma)
2. Sample Preparation:
-
Spiking: A known amount of this compound solution is added to all samples, calibration standards, and quality control (QC) samples at the beginning of the preparation process.
-
Lipid Extraction: Lipids are extracted from the biological matrix using a suitable method, such as a liquid-liquid extraction with a mixture of chloroform and methanol.
-
Solvent Evaporation and Reconstitution: The organic solvent containing the lipids is evaporated under a stream of nitrogen. The dried extract is then reconstituted in a solvent compatible with the LC-MS system.
3. LC-MS/MS Analysis:
-
Chromatography: A reverse-phase C18 column is typically used for the separation of fatty acids.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile/isopropanol), both containing an additive like formic acid to improve ionization, is employed.
-
Mass Spectrometry: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to selectively detect and quantify the precursor-to-product ion transitions for both palmitelaidic acid and this compound.
4. Method Validation Parameters: The method is validated according to established guidelines (e.g., AOAC, ICH) for the following parameters:
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity: The relationship between the analyte concentration and the instrument response.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Visualizing the Workflow
Experimental Workflow for Method Validation
Caption: Workflow for the validation of a fatty acid quantification method.
Logical Relationship of Internal Standard Function
Caption: How a SIL-IS corrects for analytical variability.
References
A Comparative Analysis of Trans Fatty Acid Isomers in Biological Samples: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of trans fatty acid (TFA) isomers is critical. While the adverse health effects of industrially produced TFAs are well-established, emerging evidence suggests that not all isomers possess the same biological activity. This guide provides a comparative analysis of major TFA isomers found in biological samples, supported by quantitative data, detailed experimental protocols, and visualizations of implicated signaling pathways.
Trans fatty acids, unsaturated fatty acids with at least one double bond in the trans configuration, are present in the human diet through two primary sources: industrial partial hydrogenation of vegetable oils (iTFAs) and natural formation in ruminant animals (rTFAs). The predominant iTFA is elaidic acid (C18:1t9), while vaccenic acid (C18:1t11) is the major rTFA.[1][2] These and other TFA isomers are absorbed and incorporated into human tissues, including blood and adipose tissue, where they can exert various metabolic effects.[3][4]
Comparative Biological Effects of Trans Fatty Acid Isomers
The consumption of iTFAs has been consistently linked to an increased risk of cardiovascular disease.[5][6] This is primarily attributed to their adverse effects on blood lipid profiles, specifically an increase in low-density lipoprotein (LDL) cholesterol ("bad" cholesterol) and a decrease in high-density lipoprotein (HDL) cholesterol ("good" cholesterol).[7][8][9] In contrast, the effects of rTFAs are less clear, with some studies suggesting they may have neutral or even slightly beneficial effects.
Beyond lipid metabolism, emerging research highlights the differential impact of TFA isomers on inflammatory pathways. Industrial TFAs, particularly elaidic acid, have been shown to promote inflammatory responses.[[“]][11][12] This is thought to occur through the activation of pro-inflammatory signaling cascades, such as the Toll-like receptor 4 (TLR4) pathway, and by inducing endoplasmic reticulum (ER) stress and oxidative stress.[[“]][11][12] Conversely, some studies suggest that vaccenic acid may possess anti-inflammatory properties.[13][14]
Quantitative Analysis of TFA Isomers in Human Biological Samples
The accurate quantification of different TFA isomers in biological matrices is essential for understanding their distribution and metabolic fate. Gas chromatography-mass spectrometry (GC-MS) is the most widely used and robust method for this purpose.[15][16][17] The following tables summarize representative quantitative data for major TFA isomers in human plasma, serum, red blood cells, and adipose tissue.
Table 1: Concentration of Major Trans Fatty Acid Isomers in Human Blood Fractions [15]
| Fatty Acid Isomer | Plasma (Median, µM) | Serum (Median, µM) | Red Blood Cells (Median, µM) |
| Palmitelaidic acid (C16:1t9) | 0.9 | 1.0 | 1.2 |
| Elaidic acid (C18:1t9) | 5.8 | 6.5 | 6.9 |
| Trans-vaccenic acid (C18:1t11) | 9.9 | 10.8 | 12.1 |
| Linoelaidic acid (C18:2t9,t12) | 1.1 | 1.3 | 1.3 |
| Total TFAs | 17.7 | 19.6 | 21.5 |
Table 2: Percentage of Total Fatty Acids as Trans Isomers in Human Blood Fractions [15]
| Fatty Acid Isomer | Plasma (%) | Serum (%) | Red Blood Cells (%) |
| Palmitelaidic acid (C16:1t9) | 0.01 | 0.01 | 0.02 |
| Elaidic acid (C18:1t9) | 0.07 | 0.07 | 0.10 |
| Trans-vaccenic acid (C18:1t11) | 0.11 | 0.11 | 0.16 |
| Linoelaidic acid (C18:2t9,t12) | 0.01 | 0.01 | 0.02 |
| Total TFAs | 0.20 | 0.20 | 0.30 |
Table 3: Trans Fatty Acid Isomer Composition in Human Adipose Tissue [16][18]
| Fatty Acid Isomer | Percentage of Total Fatty Acids |
| 16:1n-7t | 0.06 ± 0.03 |
| 18:1t (total) | 0.77 ± 0.30 |
| 18:2t (total) | 0.07 ± 0.07 |
| Rumenic acid (c9, t11-CLA) | 0.10 ± 0.05 |
Values are presented as mean ± standard deviation.
Experimental Protocols
Accurate and reproducible quantification of TFA isomers requires meticulous adherence to validated experimental protocols. Below are detailed methodologies for the analysis of TFAs in biological samples using GC-MS and HPLC.
This protocol is adapted from a validated isotope dilution-gas chromatography-negative chemical ionization-mass spectrometry (ID-GC-NCI-MS) method.[15][19]
1. Sample Preparation and Lipid Extraction:
-
To 100 µL of plasma, serum, or red blood cell homogenate, add a known amount of deuterated internal standards for each TFA isomer to be quantified.
-
Add 1 mL of a 1:1 (v/v) mixture of methanol and methyl tert-butyl ether (MTBE) for lipid extraction.
-
Vortex vigorously for 1 minute and centrifuge at 1000 x g for 10 minutes to separate the phases.
-
Collect the upper organic phase containing the lipids. Repeat the extraction process on the lower aqueous phase and combine the organic extracts.
-
Dry the combined organic extracts under a stream of nitrogen.
2. Saponification and Derivatization:
-
To the dried lipid extract, add 1 mL of 0.5 M methanolic sodium hydroxide.
-
Heat at 60°C for 30 minutes to saponify the fatty acid esters.
-
Cool the sample and acidify with 1 M hydrochloric acid to a pH of ~3.
-
Extract the free fatty acids with 2 mL of hexane.
-
Dry the hexane extract under nitrogen.
-
For high sensitivity, derivatize the fatty acids to pentafluorobenzyl (PFB) esters by adding 50 µL of 1% (v/v) pentafluorobenzyl bromide in acetonitrile and 50 µL of 1% (v/v) diisopropylethylamine in acetonitrile. Incubate at room temperature for 20 minutes.[19]
-
Alternatively, for standard analysis, convert fatty acids to fatty acid methyl esters (FAMEs) by adding 1 mL of 14% boron trifluoride in methanol and heating at 100°C for 30 minutes.[17][20]
-
Dry the derivatized sample under nitrogen and reconstitute in a suitable solvent (e.g., isooctane for PFB esters, hexane for FAMEs) for GC-MS analysis.
3. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Column: Highly polar capillary column, such as a 100 m or 200 m SP-2560 or CP-Sil 88.[15][20]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 100°C), hold for a few minutes, then ramp up to a final temperature (e.g., 240°C) at a controlled rate to achieve optimal separation of isomers.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Negative Chemical Ionization (NCI) for PFB esters offers high sensitivity.[15][19] Electron Ionization (EI) is commonly used for FAMEs.
-
Data Acquisition: Selected Ion Monitoring (SIM) mode is used to enhance sensitivity and selectivity for the target TFA isomers and their internal standards.
HPLC can be a valuable tool for the preparative separation of TFA isomers or for analysis when coupled with mass spectrometry. Silver-ion HPLC (Ag+-HPLC) is particularly effective for separating cis and trans isomers.[21]
1. Sample Preparation and Derivatization:
-
Extract lipids and saponify to release free fatty acids as described in the GC-MS protocol.
-
For UV or fluorescence detection, derivatize the fatty acids with a chromophoric or fluorophoric tag. A common method is derivatization with 9-anthryldiazomethane (ADAM) for fluorescence detection.[22]
-
Dissolve the dried fatty acids in a suitable solvent (e.g., acetone).
-
Add the ADAM reagent solution and allow the reaction to proceed at room temperature in the dark for 1-2 hours.
-
Stop the reaction and dilute the sample with the mobile phase for HPLC analysis.
-
2. HPLC Analysis:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Column: A reversed-phase C18 column is commonly used for separating fatty acid derivatives.[22][23] For enhanced separation of geometric isomers, a cholesterol-based column can be employed.[23]
-
Mobile Phase: A gradient of acetonitrile and water is typically used.[22]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detector set at the maximum absorbance of the derivative (e.g., 254 nm for phenacyl esters) or a fluorescence detector with appropriate excitation and emission wavelengths for fluorescent derivatives (e.g., Ex: 365nm, Em: 412nm for ADAM derivatives).[22]
Visualizing the Impact: Signaling Pathways and Experimental Workflows
To better understand the molecular mechanisms and analytical processes, the following diagrams have been generated using Graphviz.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. mdpi.com [mdpi.com]
- 3. Human tissue lipids: occurrence of fatty acid isomers from dietary hydrogenated oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. heart.org [heart.org]
- 6. ahajournals.org [ahajournals.org]
- 7. Trans fatty acids and their effects on lipoproteins in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. annualreviews.org [annualreviews.org]
- 9. Trans fat is double trouble for heart health - Mayo Clinic [mayoclinic.org]
- 10. consensus.app [consensus.app]
- 11. Mechanisms of Action of trans Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of Action of trans Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Differential effects of ruminant and industrial 18-carbon trans monounsaturated fatty acids (trans-vaccenic and elaidic) on the inflammatory responses of an endothelial cell line - ePrints Soton [eprints.soton.ac.uk]
- 15. Quantitation of trans-fatty acids in human blood via isotope dilution-gas chromatography-negative chemical ionization-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. trans-fatty acid isomers in adipose tissue have divergent associations with adiposity in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. jfda-online.com [jfda-online.com]
- 18. trans-Fatty Acid Isomers in Adipose Tissue Have Divergent Associations with Adiposity in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 19. lipidmaps.org [lipidmaps.org]
- 20. who.int [who.int]
- 21. HPLC analysis | Cyberlipid [cyberlipid.gerli.com]
- 22. obrnutafaza.hr [obrnutafaza.hr]
- 23. hplc.eu [hplc.eu]
Safety Operating Guide
Proper Disposal of Palmitelaidic Acid-d13: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Palmitelaidic acid-d13, fostering a culture of safety and environmental responsibility within the laboratory.
This compound, a deuterated fatty acid, is commonly supplied as a solution in ethanol. This composition dictates its primary hazard classification as a flammable liquid. Therefore, its disposal must adhere to strict protocols for flammable hazardous waste. The deuterium content does not alter the fundamental chemical reactivity or the disposal method, which is governed by the properties of the ethanol solvent.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all relevant safety measures are in place. Familiarity with the Safety Data Sheet (SDS) for this compound is mandatory.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are required.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat or other protective apparel is necessary.
Work Area:
-
All handling and disposal activities should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure easy access to an emergency eyewash station and safety shower.
-
Eliminate all potential ignition sources, including open flames, hot surfaces, and sparks. Use only explosion-proof electrical equipment.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, primarily derived from its Safety Data Sheet.
| Property | Value |
| Chemical Formula | C₁₆H₁₇D₁₃O₂ |
| Molecular Weight | 267.5 g/mol |
| Physical State | Solution in ethanol |
| Purity | ≥99% deuterated forms (d₁-d₁₃) |
| Primary Hazard | Highly flammable liquid and vapor |
Step-by-Step Disposal Protocol
Adherence to the following procedural steps is crucial for the safe and compliant disposal of this compound waste.
1. Waste Identification and Segregation:
-
This compound waste must be classified as flammable hazardous waste .
-
This waste stream must be segregated from other chemical wastes, especially oxidizing agents, acids, and bases, to prevent dangerous reactions.
2. Waste Collection and Containerization:
-
Use a designated and chemically compatible waste container specifically for flammable liquids. The container should be in good condition, with a secure, leak-proof lid.
-
The original product container, if empty and in good condition, can be used for waste accumulation, but it must be clearly relabeled as "Hazardous Waste."
-
Never mix this compound waste with non-hazardous waste or other incompatible chemical waste streams.
3. Labeling:
-
As soon as the first drop of waste is added, the container must be labeled with a "Hazardous Waste" tag.
-
The label must clearly identify the contents, including:
-
"Flammable Liquid Waste"
-
"Ethanol Solution containing this compound"
-
An approximate concentration of the components.
-
The date of initial waste accumulation.
-
4. Storage:
-
Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA), such as a flammable storage cabinet or within a fume hood.
-
The storage area must be well-ventilated and away from sources of ignition.
-
Ensure the container is kept closed at all times, except when adding waste.
5. Final Disposal:
-
Under no circumstances should this compound or its waste solution be disposed of down the drain.
-
Once the waste container is full (typically around 80-90% capacity) or has been in storage for the maximum allowable time per institutional and local regulations, arrange for its collection.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Follow all institutional procedures for waste pickup requests and documentation.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally sound disposal of this compound, contributing to a safer and more sustainable research environment.
Personal protective equipment for handling Palmitelaidic acid-d13
This guide provides immediate and essential safety, handling, and disposal information for Palmitelaidic acid-d13. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
I. Product Information and Hazard Identification
This compound is a deuterated form of palmitelaidic acid, often used as an internal standard in mass spectrometry.[1][2] While specific hazard data for this compound is limited, its chemical similarity to palmitelaidic acid and its common formulation in ethanol require stringent safety protocols. The primary hazards are associated with the solvent, which is a highly flammable liquid, and the potential for the fatty acid to cause eye and skin irritation.[3]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₇D₁₃O₂ | [1] |
| Molecular Weight | 267.5 g/mol | [1][2] |
| Purity | ≥98% | [4] |
| Physical State | Typically supplied as a solution in ethanol or as a neat liquid. | [1][4] |
| Storage Temperature | Freezer (-20°C ± 4°C is recommended for solutions). | [4][5] |
| Solubility | Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), and Ethanol (>50 mg/ml). | [1][2] |
II. Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles with Side Shields | To protect against splashes of the chemical and solvent. Standard EN166 compliant eyewear is recommended.[6] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile rubber gloves with a minimum thickness of 0.11 mm are recommended. Ensure gloves are tested according to EN 374.[7] |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect against skin contact. |
| Respiratory Protection | Not generally required under normal use. | Use in a well-ventilated area. If aerosols may be generated, a NIOSH-certified respirator may be necessary. |
III. Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe handling of this compound from receipt to use in experimental procedures.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the product in a freezer, as recommended, in a tightly sealed container.[4][5]
-
If the compound is supplied in a flammable solvent, store it in a designated flammable materials storage cabinet.
2. Preparation for Use:
-
Before opening, allow the container to warm to room temperature to prevent condensation from accumulating.[5]
-
Work in a well-ventilated chemical fume hood.
-
Ensure all sources of ignition (e.g., open flames, hot plates) are absent, as the ethanol solvent is highly flammable.[3]
3. Aliquoting and Dilution:
-
Use a calibrated glass syringe or pipette for transferring the solution.[5]
-
To prepare working solutions, dilute the stock solution with an appropriate solvent as per your experimental protocol.
-
Tightly cap all vials and containers after use.
4. Experimental Use:
-
Avoid direct contact with the solution.
-
Handle all materials that have come into contact with the product as potentially hazardous.
IV. Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure laboratory safety.
1. Waste Segregation:
-
Segregate waste containing this compound from other laboratory waste.
-
Collect all liquid waste, including unused solutions and solvent rinses, in a designated, labeled hazardous waste container.
-
Solid waste, such as contaminated pipette tips, vials, and gloves, should be collected in a separate, clearly labeled hazardous waste bag or container.
2. Waste Disposal:
-
All waste must be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.
-
Do not pour any waste containing this product down the drain.[8][9]
-
Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
V. Emergency Procedures
1. Spills:
-
In case of a small spill, absorb the material with an inert absorbent material (e.g., sand, vermiculite).[8][10]
-
Collect the absorbed material into a labeled container for hazardous waste disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
-
For large spills, evacuate the area and contact your institution's EHS department immediately.
2. Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[8]
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[8]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
VI. Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. larodan.com [larodan.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. hpc-standards.com [hpc-standards.com]
- 9. cpachem.com [cpachem.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
